5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORNNMHDCZHPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349851 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22478-90-6 | |
| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
1,2,4-triazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a thiol group and various substituents on the triazole ring can significantly influence their biological activity. This guide focuses on the synthesis and detailed characterization of this compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a substituted thiosemicarbazide intermediate from the reaction of phenylacetic acid hydrazide and phenyl isothiocyanate. The subsequent step is an intramolecular cyclization of the thiosemicarbazide in an alkaline medium to yield the final triazole-3-thiol.
Experimental Protocols
3.1. Synthesis of 1-(phenylacetyl)-4-phenyl-thiosemicarbazide
-
In a round-bottom flask, dissolve phenylacetic acid hydrazide in a suitable solvent such as ethanol.
-
Add an equimolar amount of phenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for an appropriate time until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the 1-(phenylacetyl)-4-phenyl-thiosemicarbazide intermediate.
3.2. Synthesis of this compound
-
Dissolve the synthesized 1-(phenylacetyl)-4-phenyl-thiosemicarbazide in an aqueous solution of a base, such as 2N sodium hydroxide.
-
Reflux the mixture for several hours.
-
After cooling, the solution is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
The resulting solid is filtered, washed thoroughly with water, and then recrystallized from ethanol to obtain the pure this compound.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various analytical techniques. The quantitative data are summarized in the table below.
| Parameter | Value | Reference |
| Physical Appearance | Crystalline Solid | |
| Yield | 73% | |
| Melting Point | 197-198 °C | |
| Molecular Formula | C₁₅H₁₃N₃S | |
| Molecular Weight | 267 g/mol | |
| IR (KBr, cm⁻¹) | 3344, 3282 (N-H), 2548 (S-H), 1620 (C=N), 1535, 1263, 1050, 951 (N-C=S, amide I, II, III and IV bands) | |
| ¹H-NMR (DMSO-d₆, δ ppm) | 3.81 (s, 2H, CH₂), 7.10-7.45 (m, 10H, Ar-H), 13.81 (s, 1H, SH) | |
| Elemental Analysis | Calculated: C, 67.39%; H, 4.90%; N, 15.72%; S, 11.99% Found: C, 67.38%; H, 4.87%; N, 15.65%; S, 12.09% |
Characterization Workflow
The following diagram illustrates the general workflow for the characterization of the synthesized compound.
5.1. Melting Point Determination
The melting point of the purified compound is determined using a standard melting point apparatus to assess its purity. A sharp melting point range close to the literature value indicates a high degree of purity.
5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule. Key vibrational frequencies to be observed include those for N-H, S-H, C=N, and the aromatic ring.
5.3. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is employed to elucidate the structure of the compound by providing information about the chemical environment of the protons. The spectrum is analyzed for chemical shifts, integration values, and splitting patterns to confirm the arrangement of atoms.
5.4. Elemental Analysis
Elemental analysis is performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally found values are compared with the theoretically calculated values to verify the empirical formula.
Conclusion
This technical guide outlines a reliable method for the synthesis of this compound and provides a comprehensive set of characterization data. The detailed experimental protocols and analytical workflows serve as a valuable resource for researchers engaged in the synthesis and development of novel triazole-based compounds for potential therapeutic applications.
physicochemical properties of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
A Technical Guide to the Physicochemical Properties of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Derivatives of 1,2,4-triazole are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties.[1][2][3][4]
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized in the table below. This compound is typically a solid at room temperature and was obtained in a 73% yield in reported syntheses.[1][5]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N₃S | [1][5] |
| Molecular Weight | 267 g/mol | [1][5] |
| Melting Point | 197-198 °C | [1][5] |
| Appearance | Powder/Solid | [2] |
Elemental Analysis
Elemental analysis confirms the empirical formula of the compound. The calculated and experimentally found values are in close agreement.[1][5]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 67.39 | 67.38 |
| Hydrogen (H) | 4.90 | 4.87 |
| Nitrogen (N) | 15.72 | 15.65 |
| Sulfur (S) | 11.99 | 12.09 |
Spectral Data
The structural identity of this compound is elucidated through various spectroscopic techniques. The key spectral data are presented below.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The thiol (S-H) and imine (C=N) groups, characteristic of the triazole-thiol ring, are clearly identifiable.[1][5]
| Wavenumber (cm⁻¹) | Assignment |
| 3344, 3282 | N-H stretch |
| 2548 | S-H stretch (thiol) |
| 1620 | C=N stretch (imine) |
| 1535, 1263, 1050, 951 | N-C=S amide bands |
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy confirms the proton environment of the molecule. The spectrum shows a characteristic singlet for the benzylic protons, a multiplet for the aromatic protons, and a downfield singlet for the thiol proton.[1][5][6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.81 | Singlet | 2H | CH₂ (benzyl) |
| 7.10 - 7.45 | Multiplet | 10H | Ar-H (aromatic) |
| 13.81 | Singlet | 1H | SH (thiol) |
Experimental Protocols
The synthesis and characterization of this compound follow established chemical procedures.
Synthesis Protocol
The synthesis is typically achieved through the alkaline-mediated cyclization of a 1-phenylacetyl-4-phenylthiosemicarbazide intermediate.[1][2]
-
Preparation of the Thiosemicarbazide Intermediate: Phenylacetic acid hydrazide is condensed with phenyl isothiocyanate. This reaction typically yields the 1-(phenylacetyl)-4-phenylthiosemicarbazide precursor.[1]
-
Ring Closure (Cyclization): The thiosemicarbazide intermediate undergoes ring closure in an alkaline medium. The reaction mixture is refluxed in the presence of a base, such as potassium hydroxide, to yield this compound.[1][6]
-
Purification: The crude product is filtered, washed with water, and purified by recrystallization, commonly from ethanol.[2]
Characterization Methods
The following standard laboratory techniques are used to verify the physicochemical properties and structure of the synthesized compound.
-
Melting Point: Determined using an open capillary tube on a digital melting point apparatus.[5]
-
Infrared (IR) Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr disks.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are recorded on a spectrometer (e.g., 90 MHz or 400 MHz) in a suitable deuterated solvent, such as a mixture of CDCl₃ and DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.[1][5][7]
-
Elemental Analysis: Performed using a CHNS elemental analyzer to confirm the elemental composition of the compound.[7][8]
Visualization of Synthesis and Characterization Workflow
The logical flow from starting materials to the final, characterized product is depicted in the following diagram.
Caption: Synthesis and Characterization Workflow.
References
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. rsc.org [rsc.org]
In-Depth Spectroscopic Analysis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the spectroscopic characteristics of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. The following sections present a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical workflows for spectral interpretation.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, predicted ¹³C NMR, IR spectroscopy, and predicted mass spectrometry are summarized in the tables below for clarity and comparative analysis.
NMR Spectroscopic Data
Table 1: ¹H NMR and Predicted ¹³C NMR Data for this compound
| ¹H NMR Data (DMSO-d₆) | Predicted ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Assignment |
| 13.81 | SH |
| 7.10-7.45 | Ar-H |
| 3.81 | CH₂ |
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The data presented is based on the analysis of a series of closely related compounds.[1][2]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3344-3282 | N-H | Stretching (in tautomeric form) |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H (CH₂) | Stretching |
| ~2550 | S-H | Stretching (Thiol) |
| ~1620 | C=N | Stretching (Triazole ring) |
| ~1535 | N-C=S | Amide I band |
| ~1490, 1450 | Aromatic C=C | Stretching |
| ~1263 | N-C=S | Amide II band |
| ~1050 | N-C=S | Amide III band |
| ~951 | N-C=S | Amide IV band |
Mass Spectrometry Data
While specific experimental mass spectral data for this compound is not available in the reviewed literature, the expected molecular ion peak and potential fragmentation patterns can be predicted based on its structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 267.08 | [M]⁺ (Molecular Ion) |
| 190.06 | [M - C₆H₅N]⁺ |
| 176.04 | [M - C₇H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)
-
Spectral Width: 0-16 ppm
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral Width: 0-200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent such as methylene chloride or acetone.
-
Place a single, clean salt plate (typically KBr or NaCl) on a clean surface.
-
Apply a drop of the prepared solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mass spectrometer's ionization source.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
-
Instrument Parameters (for a Quadrupole or Ion Trap Analyzer):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-5 kV
-
Drying Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation.
-
Nebulizer Pressure: Optimized for a stable spray.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can be aided by tandem MS (MS/MS) experiments where the molecular ion is isolated and fragmented.
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the interpretation of the resulting data for this compound.
References
An In-depth Technical Guide to Tautomerism in 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol. The core focus is on the thione-thiol tautomeric equilibrium, a critical aspect influencing the molecule's chemical reactivity, pharmacological activity, and physicochemical properties. This document consolidates experimental data from spectroscopic analyses and provides detailed protocols for the synthesis and characterization of the title compound. Furthermore, it explores the theoretical underpinnings of this tautomerism through computational chemistry insights gleaned from studies on analogous 1,2,4-triazole-3-thiol systems. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.
Introduction to Tautomerism in 1,2,4-Triazole-3-thiols
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in drug design and materials science. In the case of 1,2,4-triazole-3-thiol derivatives, the most significant tautomeric relationship is the thione-thiol equilibrium. This involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazole ring.
The two primary tautomeric forms for this compound are the thiol form (A) and the thione form (B). The position of this equilibrium can be influenced by several factors, including the physical state (solid vs. solution), solvent polarity, temperature, and the electronic nature of substituents on the triazole ring. Understanding and controlling this equilibrium is crucial, as the distinct tautomers can exhibit different biological activities and reactivity profiles.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium between the thiol and thione forms is the central feature of the chemistry of this compound.
Experimental evidence for the title compound in the solid state and in DMSO solution points towards the predominance of the thiol tautomer (A) .[1][2] This is confirmed by the presence of characteristic S-H stretching vibrations in the FT-IR spectrum and a distinct S-H proton signal in the ¹H NMR spectrum.[1][2]
However, extensive computational studies on a wide range of 1,2,4-triazole-3-thione derivatives have consistently shown that the thione tautomer (B) is the most stable form in the gas phase.[3] The energy difference is typically in the range of 10–20 kJ/mol.[3] This suggests that intermolecular interactions in the solid state and solvation effects play a critical role in stabilizing the thiol form.
Data Presentation
The following tables summarize the available quantitative data for this compound and its closely related analogs.
Table 1: Physicochemical and Yield Data
| Compound | R Group (at N4) | Yield (%) | Melting Point (°C) | Reference |
| Target Compound | Phenyl | 73 | 197-198 | [1][2] |
| Analog 1 | 4-Methoxyphenyl | 79 | 177-178 | [1][2] |
| Analog 2 | 4-Chlorophenyl | 73 | 187-188 | [1][2] |
| Analog 3 | 4-Methylphenyl | 71 | 182-183 | [1][2] |
Table 2: Experimental Spectroscopic Data for this compound (Thiol Form)
| Spectroscopic Technique | Solvent/State | Key Peak/Signal (ppm or cm⁻¹) | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | 13.81 (s, 1H) | -SH | [1][2] |
| 7.10-7.45 (m, 10H) | Ar-H | [1][2] | ||
| 3.81 (s, 2H) | -CH₂- | [1][2] | ||
| FT-IR | KBr Pellet | 3344, 3282 | N-H | [1][2] |
| 2548 | S-H | [1][2] | ||
| 1620 | C=N | [1][2] | ||
| 1535, 1263, 1050, 951 | N-C=S Amide Bands | [1][2] |
Table 3: Representative Computational Data for Thione-Thiol Tautomerism (Based on Analogous Systems)
Note: The following data are representative values from computational studies on similar 1,2,4-triazole-3-thiol derivatives and are intended to illustrate general trends. Specific calculations for this compound are not available in the cited literature.
| Parameter | Thiol Tautomer | Thione Tautomer | Method | Reference |
| Relative Energy (Gas Phase, kJ/mol) | +10 to +20 | 0 (most stable) | DFT (B3LYP/6-31G(d,p)) | [3] |
| Calculated C=S Bond Length (Å) | N/A | ~1.67-1.69 | DFT | [4] |
| Calculated S-H Bond Length (Å) | ~1.34-1.36 | N/A | DFT | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the method described by Küçükgüzel et al. (2004).[1][2]
Step 1: Synthesis of Phenylacetyl-4-phenylthiosemicarbazide
-
A solution of phenyl isothiocyanate (0.01 mol) in 100 mL of absolute ethanol is added dropwise to a solution of phenylacetic acid hydrazide (0.01 mol) in 100 mL of absolute ethanol.
-
The mixture is refluxed for 18 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and recrystallized from ethanol to yield the thiosemicarbazide intermediate.
Step 2: Cyclization to this compound
-
The phenylacetyl-4-phenylthiosemicarbazide (0.01 mol) is dissolved in a 2N sodium hydroxide solution (100 mL).
-
The mixture is refluxed for 6 hours.
-
After cooling to room temperature, the solution is carefully acidified to pH 5-6 with concentrated HCl.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from an ethanol-water mixture to afford pure this compound.
Protocol for Tautomerism Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Data Acquisition: Record the ¹H NMR spectrum for each solution at a controlled temperature (e.g., 298 K).
-
Analysis:
-
Identify the chemical shift of the labile proton. A signal in the range of 13-14 ppm in DMSO-d₆ is characteristic of the -SH proton of the thiol tautomer.[1][2] A signal typically in the range of 11-13 ppm would be expected for the N-H proton of the thione tautomer.
-
If both tautomers are present and the exchange rate is slow on the NMR timescale, two distinct signals for the labile proton will be observed. Integrate these signals to determine the tautomeric ratio.
-
If the exchange is fast, a single, population-averaged signal will be observed. The chemical shift of this peak will be a weighted average of the shifts of the individual tautomers.
-
Conclusion
The tautomerism of this compound is characterized by a dynamic equilibrium between its thione and thiol forms. Experimental data strongly support the predominance of the thiol tautomer in the solid state and in polar aprotic solvents like DMSO.[1][2] This is in contrast to computational predictions for related systems, which indicate the thione form is energetically favored in the gas phase, highlighting the critical role of the compound's environment in determining the tautomeric preference.[3] The synthetic and analytical protocols provided herein offer a robust framework for researchers engaged in the study and application of this important class of heterocyclic compounds. Further investigation into the quantitative tautomeric ratios in various solvents and their correlation with biological activity is a promising avenue for future research.
References
Navigating the Solubility Landscape of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the recognized biological activities of the 1,2,4-triazole scaffold. A critical physicochemical parameter governing the compound's formulation, bioavailability, and potential therapeutic applications is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and includes a summary of its synthesis.
Data Presentation: Solubility Profile
Extensive literature searches have revealed a notable absence of specific quantitative solubility data for this compound. While numerical values (e.g., in g/100 mL or mol/L) are not publicly available, a qualitative assessment of its solubility can be inferred from the physicochemical properties of analogous compounds and general principles of organic chemistry.
Qualitative Solubility Assessment:
Based on the structure of this compound, which features both aromatic rings (imparting non-polar character) and a triazole-thiol moiety (capable of hydrogen bonding and exhibiting some polar character), its solubility is expected to be as follows:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low to Insoluble | The large, non-polar benzyl and phenyl groups are expected to dominate the molecule's behavior in water, leading to poor solvation despite the presence of the polar triazole-thiol group. |
| Alcohols (e.g., Ethanol, Methanol) | Moderately Soluble | The alkyl chains of the alcohols can interact with the non-polar regions of the molecule, while the hydroxyl groups can form hydrogen bonds with the triazole and thiol moieties, leading to moderate solubility. |
| Polar Aprotic | ||
| DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have a high dielectric constant, which should effectively solvate both the polar and non-polar portions of the molecule. |
| Acetone, Acetonitrile | Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they would be reasonably effective at dissolving the compound. |
| Non-Polar | ||
| Hexane, Toluene | Sparingly Soluble to Insoluble | The dominant non-polar character of these solvents would not effectively solvate the polar triazole-thiol functional group, leading to poor solubility. |
| Dichloromethane | Moderately Soluble | As a relatively non-polar solvent with some dipole moment, dichloromethane is expected to offer moderate solubility. |
Experimental Protocols
To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This method is based on the widely accepted shake-flask method.
Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
1. Materials and Equipment:
- This compound (synthesized and purified)
- Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, hexane, toluene, dichloromethane) of high purity.
- Analytical balance (accurate to ±0.1 mg)
- Scintillation vials or sealed flasks
- Constant temperature shaker bath or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure:
a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible. ii. Seal the vials tightly to prevent solvent evaporation. iii. Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C). iv. Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
b. Sample Collection and Preparation: i. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle. ii. Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. iii. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. iv. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
c. Quantification: i. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. ii. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the compound in the saturated solution. iii. Construct a calibration curve from the standard solutions to calculate the concentration of the unknown sample.
3. Data Analysis:
The solubility is calculated from the concentration of the saturated solution and expressed in units such as mg/mL, g/100mL, or mol/L.
Synthesis of this compound
For researchers who need to prepare the compound for solubility studies, a general synthetic route is outlined below, based on literature procedures.[1][2]
General Procedure:
The synthesis typically involves the reaction of phenylacetic acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base to yield the final product, this compound.[1][2]
Step 1: Synthesis of 1-(phenylacetyl)-4-phenylthiosemicarbazide
-
Phenylacetic acid hydrazide and phenyl isothiocyanate are refluxed in a suitable solvent, such as ethanol, to yield the thiosemicarbazide derivative.
Step 2: Cyclization to this compound
-
The 1-(phenylacetyl)-4-phenylthiosemicarbazide is heated under reflux in an aqueous solution of a base, such as sodium hydroxide.
-
Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[1][2]
Mandatory Visualization
Below are diagrams illustrating the logical workflow for solubility determination and the general synthetic pathway.
Caption: Workflow for determining the equilibrium solubility of a compound.
Caption: Synthetic pathway for the target triazole-thiol compound.
References
CAS number lookup for 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS Number: MFCD00617796
Molecular Formula: C₁₅H₁₃N₃S
Molecular Weight: 267.35 g/mol
Introduction
5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound belonging to the 1,2,4-triazole class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The presence of the thiol group and the specific substitutions at the N4 and C5 positions of the triazole ring are crucial for its chemical reactivity and biological function. This document provides a comprehensive overview of its synthesis, potential biological activities, and associated mechanisms, tailored for researchers, scientists, and drug development professionals.
Synthesis and Characterization
The synthesis of this compound and its derivatives is well-documented in the scientific literature. A common and effective method involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide precursor.
General Synthesis Workflow
The logical flow for the synthesis of the title compound is outlined below.
Caption: General synthesis workflow for this compound.
Experimental Protocols
Synthesis of 1-Phenylacetyl-4-phenylthiosemicarbazide
-
Dissolve phenylacetic acid hydrazide in a suitable solvent such as ethanol.
-
Add an equimolar amount of phenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate thiosemicarbazide.
Synthesis of this compound
-
Suspend the synthesized 1-phenylacetyl-4-phenylthiosemicarbazide in an aqueous solution of a base, such as 2M sodium hydroxide.
-
Reflux the mixture for 4-6 hours. During this time, the thiosemicarbazide undergoes intramolecular dehydrative cyclization.
-
After cooling, the reaction mixture is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The precipitated product is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure this compound.[1][2][3]
Physicochemical Data
The following table summarizes the reported physicochemical data for this compound and some of its closely related analogs.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| This compound | C₁₅H₁₃N₃S | 75 | 181-182 |
| 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃OS | 79 | 177-178 |
| 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂ClN₃S | 73 | 187-188 |
| 5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃S | 71 | 182-183 |
Data compiled from literature sources.[1]
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly accessible literature, the broader class of 4,5-disubstituted-1,2,4-triazole-3-thiols has been extensively studied and shown to possess a range of pharmacological activities. These include anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential as anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.
p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[4][5][6][7][8] The activity of p53 is tightly regulated by its negative regulator, MDM2, which binds to p53 and promotes its degradation.[9][10][11] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing for uncontrolled cell proliferation. Small molecules that can block the p53-MDM2 interaction are therefore of great interest as potential cancer therapeutics.[12][13]
Caption: The p53-MDM2 signaling pathway and the inhibitory action of 1,2,4-triazole-3-thiol derivatives.
A study on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a close structural analog of the title compound, demonstrated its potential to act as an inhibitor of the p53-MDM2 interaction.[14] This suggests that this compound may also exhibit anticancer activity through a similar mechanism. The table below presents the in vitro antiproliferative activity of this analog against several human cancer cell lines.
In Vitro Anticancer Activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | A549 (Lung Carcinoma) IC₅₀ (µM) | U87 (Glioblastoma) IC₅₀ (µM) | HL60 (Promyelocytic Leukemia) IC₅₀ (µM) |
| 6h | 3.854 | 4.151 | 17.522 |
Data extracted from a study on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, where '6h' represents a specific analog in that series.[14]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, U87, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution, which is then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity
Numerous derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[15][16][17][18][19]
Experimental Protocol: Agar Well Diffusion Assay
-
Microbial Culture Preparation: Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar plates.
-
Compound Application: A solution of this compound at a known concentration (e.g., 1 mg/mL in DMSO) is added to the wells. A solvent control (DMSO) and a standard antibiotic/antifungal drug are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This compound is a synthetically accessible compound that belongs to a class of heterocycles with significant therapeutic potential. While specific biological data for this exact molecule is not extensively available, the activities of its close structural analogs strongly suggest promising avenues for future research, particularly in the development of novel anticancer agents targeting the p53-MDM2 pathway and as antimicrobial agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile of this and related 1,2,4-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. p53 Interactive Pathway: R&D Systems [rndsystems.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on Small Molecule Inhibitors of MDM2-p53 Protein-protein Interaction | Bentham Science [benthamscience.com]
- 11. Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. connectjournals.com [connectjournals.com]
biological activity screening of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives
A Comprehensive Technical Guide on the Biological Activity Screening of 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
This technical guide provides an in-depth overview of the synthesis and biological activity screening of this compound and its derivatives. This class of compounds has garnered significant interest within the scientific community due to the diverse pharmacological activities exhibited by the 1,2,4-triazole scaffold. Derivatives of this heterocyclic system are known to possess a wide range of biological properties, including antimicrobial, anticancer, antioxidant, and enzyme inhibition activities.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of workflows and pathways.
Synthesis
The synthesis of the core scaffold, 4-phenyl-5-phenethyl-4H-1,2,4-triazole-3-thiol, a close analog of the target compound, involves a multi-step process. The general procedure is as follows: Initially, the carboxyl group of hydrocinnamic acid is esterified. The resulting ester is then reacted with hydrazine hydrate to form a hydrazide. Subsequently, the hydrazide interacts with phenyl isothiocyanate to yield N-phenyl-2-(3-phenylpropanoyl)hydrazine-1-carbothioamide. This intermediate then undergoes cyclization to form the final 4-phenyl-5-phenethyl-4H-1,2,4-triazole-3-thiol.[1] S-substituted derivatives can be further synthesized by reacting the thiol with various electrophiles.[4]
Biological Activity Screening
The versatile 1,2,4-triazole-3-thiol scaffold is a key pharmacophore that has been explored for various biological activities. The following sections detail the experimental protocols for screening these derivatives for antioxidant, antimicrobial, and anticancer activities.
Antioxidant Activity
The antioxidant potential of this compound derivatives can be assessed using various in-vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[5]
Table 1: Antioxidant Activity of 4-Phenyl-5-phenethyl-4H-1,2,4-triazole-3-thiol Derivatives [1]
| Compound | Antioxidant Activity (% reduction of TBC-AP) |
| Methylammonium 2-((4-phenyl-5-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate | 38.79% |
| Ascorbic Acid (Reference) | 33.41% |
TBC-AP: Thiobarbituric acid reactive products. Data is for a closely related 5-phenethyl derivative.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of DPPH radical in methanol.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
Ascorbic acid is typically used as a positive control.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Antimicrobial Activity
The antimicrobial properties of these derivatives are evaluated against a panel of pathogenic bacteria and fungi. The agar well diffusion method is a widely used technique for preliminary screening.[6]
-
Preparation of Media and Inoculum:
-
Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
Evenly spread the microbial inoculum over the surface of the agar plates.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
A well containing only the solvent serves as a negative control, and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Table 2: In Vitro Antiproliferative Activity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives [2]
| Compound | Cell Line | IC50 (µM) |
| 6h | A549 (Lung) | 3.854 |
| U87 (Glioblastoma) | 4.151 | |
| HL60 (Leukemia) | 17.522 |
Data is for a structurally related 5-(4-chlorophenyl) derivative.
-
Cell Culture:
-
Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Measurement:
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Calculation:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis and biological screening of the target compounds.
References
- 1. Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of 1,2,4-Triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. Among these, the 1,2,4-triazole-3-thiol scaffold has emerged as a particularly fruitful area of research, leading to the discovery of potent anticancer, antifungal, and antibacterial agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological activities of 1,2,4-triazole-3-thiol derivatives, offering valuable insights for researchers and professionals in the field of drug development.
A Journey Through Time: The History and Discovery
The story of 1,2,4-triazoles begins in the late 19th century. In 1885, the Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the foundational groundwork for this class of heterocyclic compounds.[1] Early investigations focused on understanding the fundamental structure and reactivity of the triazole ring.
A significant milestone in the synthesis of 1,2,4-triazoles was the discovery of the Pellizzari reaction in 1911 by Guido Pellizzari. This reaction, involving the condensation of an amide and a hydrazide, provided a versatile method for constructing the triazole ring.[2] Another classical and important method, the Einhorn-Brunner reaction , was first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914. This acid-catalyzed condensation of diacylamines with hydrazines offered an alternative route to substituted 1,2,4-triazoles.
The introduction of the thiol group at the 3-position of the 1,2,4-triazole ring marked a pivotal moment in the development of this scaffold's therapeutic potential. Researchers discovered that the presence of the sulfur-containing moiety often enhanced the biological activity of the parent compound. This led to a surge in the synthesis and evaluation of a vast library of 1,2,4-triazole-3-thiol derivatives, a pursuit that continues to yield promising drug candidates to this day.
The Chemist's Toolkit: Synthetic Methodologies
The synthesis of the 1,2,4-triazole-3-thiol core and its derivatives can be achieved through several reliable and adaptable methods. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis from Thiosemicarbazides and Carboxylic Acids
A widely employed and versatile method involves the reaction of thiosemicarbazides with carboxylic acids, followed by cyclization.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols
-
Preparation of 1-Aroyl-4-aryl-thiosemicarbazides: An equimolar mixture of a suitable aroyl hydrazide and an arylisothiocyanate is refluxed in ethanol for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding 1-aroyl-4-aryl-thiosemicarbazide.
-
Cyclization to 1,2,4-Triazole-3-thiols: The 1-aroyl-4-aryl-thiosemicarbazide (0.01 mol) is dissolved in a 2N aqueous sodium hydroxide solution (20 mL) and refluxed for 3-4 hours. The reaction mixture is then cooled to room temperature and acidified to a pH of 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol.
Representative Experimental Workflow for Synthesis from Thiosemicarbazide
Caption: A generalized workflow for the synthesis of 1,2,4-triazole-3-thiol derivatives.
The Einhorn-Brunner Reaction
This classical method provides access to 1,2,4-triazoles through the condensation of diacylamines (imides) with hydrazines.
Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diacylamine (1.0 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
By the Numbers: A Quantitative Summary of Biological Activity
The therapeutic potential of 1,2,4-triazole-3-thiol derivatives is underscored by a wealth of quantitative biological data. The following tables summarize key activity metrics for representative compounds across different therapeutic areas.
Table 1: Anticancer Activity of 1,2,4-Triazole-3-thiol Derivatives (IC50 values in µM)
| Compound ID | MCF-7 (Breast) | Caco-2 (Colon) | HCT-116 (Colon) | HeLa (Cervical) | Reference |
| 17 | 0.31 | 4.98 | - | - | [3] |
| 22 | 3.31 | 4.98 | - | - | [3] |
| 25 | 4.46 | 7.22 | - | - | [3] |
| Vf | 2.91 | - | - | - | [1] |
| Vg | 0.891 | - | - | - | [1] |
| 112c | - | - | 4.363 | - | [4] |
| Doxorubicin (Standard) | - | - | - | - | [3] |
| Staurosporine (Standard) | 3.144 | - | - | - | [1] |
Table 2: Antibacterial Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC values in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 4c | 16 | 20 | - | - | [5] |
| 4e | - | - | 25 | - | [5] |
| 3a | 16-64 | - | 16-64 | 16-64 | [6] |
| 4a | - | - | - | - | [6] |
| 7a | - | - | - | - | [6] |
| 1a-g | - | - | - | 16 | [7] |
| Gentamicin (Standard) | - | - | - | - | [6] |
| Cefuroxime (Standard) | - | 31.25 | - | - | [8] |
| Ampicillin (Standard) | - | - | - | - | [8] |
Table 3: Antifungal Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC values in µg/mL)
| Compound ID | C. albicans | A. niger | M. gypseum | Reference |
| 4e | 24 | 32 | - | [5] |
| 5b | - | - | <6.25 | [9] |
| 5c | - | - | <6.25 | [9] |
| 5d | - | - | <6.25 | [9] |
| 5e | - | - | <6.25 | [9] |
| 5m | - | - | <6.25 | [9] |
| 5n | - | - | <6.25 | [9] |
| Ketoconazole (Standard) | - | - | 6.25 | [9] |
Unraveling the Mechanisms: Signaling Pathways and Molecular Targets
The diverse biological activities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with a range of molecular targets and modulate key signaling pathways.
Anticancer Mechanisms
Several distinct mechanisms of action have been identified for the anticancer effects of these compounds:
-
DCN1 Inhibition: Certain 1,2,4-triazole-3-thione derivatives have been identified as potent and selective inhibitors of DCN1, a critical co-E3 ligase in the neddylation process.[10] Inhibition of DCN1 can disrupt the function of cullin-RING ligases, leading to the accumulation of their substrates and ultimately inducing cell cycle arrest and apoptosis.
DCN1 Inhibition Pathway
Caption: Inhibition of DCN1 by 1,2,4-triazole-3-thione derivatives leads to Nrf2 accumulation.
-
Hippo Signaling Pathway: Some kinase inhibitors based on the 1,2,4-triazole-3-thiol scaffold have been shown to interact with components of the Hippo signaling pathway, such as LATS kinases.[5] This pathway plays a crucial role in regulating cell proliferation and apoptosis, and its dysregulation is implicated in cancer development.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Novel indolyl 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against CDK4 and CDK6.[1] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, particularly at the G1/S transition, thereby preventing cancer cell proliferation.
CDK4/6 Inhibition Pathway
Caption: Inhibition of CDK4/6 by indolyl 1,2,4-triazole derivatives prevents cell cycle progression.
Antifungal Mechanism
The primary mechanism of action for many azole antifungal agents, including those based on the 1,2,4-triazole scaffold, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Antibacterial Mechanism
The antibacterial mechanisms of 1,2,4-triazole-3-thiol derivatives are more varied. Some compounds are believed to interfere with bacterial DNA gyrase, an enzyme essential for DNA replication. Others may disrupt cell wall synthesis or other vital metabolic pathways. The specific target often depends on the substitution pattern of the triazole ring.
Conclusion and Future Perspectives
The 1,2,4-triazole-3-thiol scaffold has proven to be a remarkably versatile and enduring platform for the discovery of novel therapeutic agents. From its historical roots in classical organic synthesis to its current prominence in modern drug discovery, this heterocyclic system continues to inspire the development of compounds with potent and diverse biological activities. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties and the exploration of new therapeutic targets.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new derivatives.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will enable more rational drug design.
-
Combination Therapies: Investigating the synergistic effects of 1,2,4-triazole-3-thiol derivatives with existing drugs could lead to more effective treatment strategies, particularly for drug-resistant infections and cancers.
-
Development of Drug Delivery Systems: Advanced drug delivery technologies could enhance the therapeutic efficacy and reduce the side effects of these potent compounds.
References
- 1. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 10. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes for 4,5-Disubstituted-1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] Among its derivatives, 4,5-disubstituted-1,2,4-triazole-3-thiols are of particular interest due to their versatile synthetic accessibility and significant pharmacological potential. This technical guide provides an in-depth review of the primary synthetic routes for this important class of heterocyclic compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their drug discovery and development endeavors.
Core Synthetic Strategies
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols predominantly proceeds through the cyclization of a thiosemicarbazide intermediate. Two major pathways are widely employed, differing in the sequence of bond formation to construct the triazole ring.
-
Route A: From Hydrazides and Isothiocyanates. This is the most prevalent and versatile method, involving the reaction of a carboxylic acid hydrazide with a substituted isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized under basic conditions to yield the target triazole-3-thiol.[1][3][4]
-
Route B: From Thiosemicarbazides and Carboxylic Acids. This approach begins with a thiosemicarbazide or thiocarbohydrazide which is acylated with a carboxylic acid or its activated derivative. The resulting acylthiosemicarbazide undergoes intramolecular cyclodehydration, typically in the presence of a base or a dehydrating agent, to form the triazole ring.[5][6][7]
A logical diagram illustrating these two primary synthetic approaches is presented below.
Caption: Overview of the two main synthetic routes to 4,5-disubstituted-1,2,4-triazole-3-thiols.
Route A: Synthesis via Hydrazide and Isothiocyanate
This method is widely favored for its reliability and the commercial availability of a diverse range of starting materials. The key steps involve the formation of the N-acylthiosemicarbazide intermediate followed by its cyclization.
Experimental Protocol: General Procedure for Route A
Step 1: Synthesis of 1-Aroyl-4-substituted-thiosemicarbazides
-
Dissolve the desired carboxylic acid hydrazide (10 mmol) in a suitable solvent such as absolute ethanol or methanol.
-
Add the corresponding substituted isothiocyanate (10 mmol) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent if necessary.[3][4]
Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thiols
-
Suspend the synthesized 1-aroyl-4-substituted-thiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH, 20 mL).
-
Reflux the mixture for 3-5 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 2N HCl) to a pH of approximately 5-6.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or an ethanol-water mixture typically yields the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[4][7]
The experimental workflow for this route is visualized in the following diagram.
Caption: Step-by-step experimental workflow for the synthesis of triazole-3-thiols via Route A.
Quantitative Data for Route A
The yields for this method are generally good to excellent, as summarized in the table below.
| 5-Substituent (from Hydrazide) | 4-Substituent (from Isothiocyanate) | Thiosemicarbazide Yield (%) | Triazole Yield (%) | Reference |
| Furan-2-yl | Phenyl | 92 | 68 | [4] |
| Furan-2-yl | 4-Chlorophenyl | 95 | 75 | [4] |
| Benzyl | Phenyl | 88 | 62 | [4] |
| Benzyl | 4-Nitrophenyl | 91 | 63 | [4] |
| Phenyl | Cyclohexyl | - | 68 | [1][2] |
| p-Methylphenyl | Cyclohexyl | - | 65 | [1][2] |
Route B: Synthesis via Thiosemicarbazide and Carboxylic Acid
Experimental Protocol: General Procedure for Route B (PPE Method)
Step 1: Acylation of Thiosemicarbazide
-
Thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) in a reaction vessel.
-
Add chloroform (6 mL) and stir the suspension at room temperature for 5 minutes.
-
Add polyphosphate ester (PPE) (1.5 g) to the mixture.
-
Stir the reaction mixture at 64°C for 3 hours, then cool to room temperature.
-
Allow the product to precipitate over 24 hours. Collect the precipitate by filtration and wash with chloroform and a water/methanol mixture.[7]
Step 2: Cyclodehydration of the Acylation Product
-
Transfer the acylthiosemicarbazide intermediate to a flask containing water (15 mL).
-
Add a 2M KOH solution to adjust the pH to 9-10.
-
Stir the mixture at 80°C for 2 hours.
-
Cool the solution and adjust the pH to 6 by adding 0.5M HCl.
-
Collect the resulting precipitate by filtration and wash with a water/methanol mixture to obtain the final product.[7]
The workflow for this modern variation of Route B is depicted below.
Caption: Step-by-step workflow for the PPE-mediated synthesis of triazole-3-thiols (Route B).
Quantitative Data for Route B
This method provides a viable alternative to Route A, with reported yields being moderate to good.
| 5-Substituent (from Carboxylic Acid) | 4-Substituent | Method | Yield (%) | Reference |
| 4-Hydroxybenzoic acid | H | PPE | Not specified | [5] |
| Benzoic acid | H | PPE | Not specified | [7] |
| 4-Fluorophenyl | Amino | Fusion | Not specified | [8] |
| Phenyl | Amino | Fusion | Not specified | [8] |
Variations in Synthetic Methodology
To improve reaction efficiency, reduce reaction times, and align with the principles of green chemistry, several modifications to the standard protocols have been developed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis. For the preparation of 4,5-disubstituted-1,2,4-triazole-3-thiols, microwave-assisted methods can dramatically reduce reaction times from hours to minutes while often improving yields.[9][10][11]
Experimental Protocol: Microwave-Assisted Cyclization
-
Place the 1-aroyl-4-substituted-thiosemicarbazide intermediate and a basic catalyst (e.g., NaOH) in a microwave-safe reaction vessel with a suitable solvent like ethanol.
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 400 W) and temperature for a short duration (e.g., 2-5 minutes).
-
After cooling, the workup is similar to the conventional method: pour the mixture into ice-cold water, filter the precipitate, and recrystallize from ethanol.[9]
Conclusion
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is well-established, with two primary, robust, and versatile routes available to chemists. The choice between reacting a hydrazide with an isothiocyanate (Route A) or acylating a thiosemicarbazide (Route B) often depends on the availability and reactivity of the starting materials. The classical base-catalyzed cyclization of thiosemicarbazide intermediates remains the most common and reliable method. Modern variations, such as the use of PPE and microwave-assisted synthesis, offer significant advantages in terms of reaction conditions and efficiency. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to synthesize these valuable heterocyclic scaffolds for further investigation in drug discovery and development programs.
References
- 1. connectjournals.com [connectjournals.com]
- 2. scirp.org [scirp.org]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 11. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
Methodological & Application
Application Notes and Protocols: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific data on the antimicrobial activity of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol against Staphylococcus aureus. The following application notes and protocols are based on structurally related 1,2,4-triazole-3-thiol derivatives with demonstrated activity against S. aureus, providing a framework for antimicrobial evaluation.
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, and the emergence of antibiotic-resistant strains like MRSA necessitates the discovery of novel antimicrobial agents.[1] Derivatives of 1,2,4-triazole-3-thiol have garnered significant interest due to their broad spectrum of biological activities, including antibacterial properties.[2] This document outlines the antimicrobial activity of representative 1,2,4-triazole-3-thiol derivatives against S. aureus and provides detailed protocols for their evaluation.
Data Presentation: Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives
The antimicrobial efficacy of synthesized 1,2,4-triazole-3-thiol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Below is a summary of the activity of some 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against S. aureus.
| Compound ID | Substitution on Benzylidene Ring | MIC (µg/mL) against S. aureus | Reference |
| 5c | 4-Fluoro | Comparable to Streptomycin | [1] |
| 5d | 3-Chloro | Comparable to Streptomycin | [1] |
| 5e | 4-Chloro | Superior to Streptomycin | [1] |
Note: Specific MIC values were not provided in the abstract, but the activity was compared to the standard drug Streptomycin.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial activity of 1,2,4-triazole-3-thiol derivatives against S. aureus.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Test compounds (1,2,4-triazole-3-thiol derivatives)
-
Standard antibiotic (e.g., Streptomycin, Vancomycin)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of S. aureus from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Also, include a control for the standard antibiotic.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Agar Well Diffusion Method (for preliminary screening)
This method is used for the initial screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Sterile cork borer
-
Staphylococcus aureus strain
-
Test compounds
-
Standard antibiotic
-
DMSO
Protocol:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly spread the inoculum over the surface of the MHA plates using a sterile cotton swab.
-
-
Well Preparation and Compound Addition:
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume of the test compound solution (dissolved in DMSO) into the wells.
-
Add the standard antibiotic and DMSO (as a negative control) to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
-
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for MIC determination.
Putative Mechanism of Action
While the exact mechanism of action for many 1,2,4-triazole derivatives against S. aureus is still under investigation, some studies suggest that they may act as inhibitors of essential enzymes in bacterial metabolic pathways. For instance, some triazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid biosynthesis.[3]
Caption: Putative inhibition of FabH by a triazole derivative.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antibacterial activities of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives containing Schiff base formation as FabH inhibitory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Properties of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol and its Analogs on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] This document provides an overview of the potential anticancer effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol and structurally related compounds on various cancer cell lines. Due to the limited availability of specific data on this compound, this document summarizes findings from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives to provide insights into their potential mechanisms of action and to offer standardized protocols for their evaluation. The methodologies described herein are standard for in vitro assessment of anticancer activity and include cytotoxicity assays, apoptosis detection, and cell cycle analysis.
Data Presentation
The anticancer activity of various 1,2,4-triazole-3-thiol derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the cytotoxic activities of several analogs of this compound against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50/EC50 in µM) of 1,2,4-Triazole-3-thiol Derivatives in Various Cancer Cell Lines.
| Compound Class | Derivative | Cell Line | IC50/EC50 (µM) | Reference |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Compound 6h | A549 (Lung Carcinoma) | 3.854 | [5] |
| U87 (Glioblastoma) | 4.151 | [5] | ||
| HL60 (Leukemia) | 17.522 | [5] | ||
| 1,2,4-Triazole-3-thiol Hydrazones | Hydrazone 4 | IGR39 (Melanoma) | ~2-17 | [1] |
| Hydrazone 14 | MDA-MB-231 (Breast) | ~2-17 | [1] | |
| Hydrazone 18 | Panc-1 (Pancreatic) | ~2-17 | [1] | |
| Indolyl 1,2,4-triazole | Compound Vf | MCF-7 (Breast) | 2.91 | [6] |
| MDA-MB-231 (Breast) | 1.914 | [6] | ||
| Compound Vg | MCF-7 (Breast) | 0.891 | [6] | |
| MDA-MB-231 (Breast) | 3.479 | [6] | ||
| Thiazolo[3,2-b][7][8][9]-triazoles | Compound 3b | MCF-7 (Breast) | Mean GI50 1.37 | [10] |
Experimental Protocols
Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole-3-thiol compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[7]
Materials:
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
Protocol:
-
Cell Treatment: Seed approximately 1-5 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[7] Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[7]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7] Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints. The assay involves fixing the cells to permeabilize their membranes and then staining the cellular DNA with PI.[8] RNase is used to eliminate RNA, which can also be stained by PI.
Materials:
-
6-well plates
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
Protocol:
-
Cell Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates, incubate for 24 hours, and then treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS, centrifuge, and discard the supernatant.[8]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][15] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[9]
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[15]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to ensure only DNA is stained.[15]
-
PI Staining: Add 400 µL of PI staining solution to the cells and mix well.[15] Incubate for 5-10 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events. Use a linear scale for PI fluorescence to distinguish between G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Mandatory Visualization
Caption: General workflow for evaluating the in vitro anticancer activity of 1,2,4-triazole derivatives.
Caption: A plausible signaling pathway for apoptosis induction by 1,2,4-triazole derivatives.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol is based on established methodologies involving the preparation of a thiosemicarbazide intermediate followed by base-catalyzed intramolecular cyclization.
Experimental Protocol
The synthesis of this compound derivatives is typically achieved in a two-step process. The first step involves the formation of a 1-(phenylacetyl)-4-phenylthiosemicarbazide intermediate. The second step is the cyclization of this intermediate in an alkaline medium to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Step 1: Synthesis of 1-(Phenylacetyl)-4-phenylthiosemicarbazide
-
Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid hydrazide in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add an equimolar amount of phenyl isothiocyanate.
-
Reaction Conditions: The reaction mixture is then refluxed for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation of Intermediate: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate, 1-(phenylacetyl)-4-phenylthiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound
-
Reaction Setup: The dried 1-(phenylacetyl)-4-phenylthiosemicarbazide intermediate is suspended in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2N NaOH).
-
Cyclization Reaction: The suspension is heated under reflux for 3 to 6 hours. This base-catalyzed intramolecular dehydrative cyclization results in the formation of the 1,2,4-triazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove any insoluble impurities. The clear filtrate is then acidified to a pH of approximately 5-6 using a dilute acid like hydrochloric acid. The acidic conditions cause the desired product to precipitate out of the solution.
-
Final Product Isolation: The precipitate of this compound is collected by filtration, washed thoroughly with water to remove any residual acid and salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4][5]
Characterization Data
The synthesized compounds are typically characterized by their melting point, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis. The thiol group in the final product can exist in tautomeric equilibrium with a thione form.
Quantitative Data Summary
The following table summarizes the typical yields and melting points for this compound and some of its derivatives, as reported in the literature.
| Compound | R1 | R2 | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzyl | Phenyl | 72 | 194-195 | [5] |
| 2 | Benzyl | 4-Methoxyphenyl | 79 | 177-178 | [5] |
| 3 | Benzyl | 4-Methylphenyl | 71 | 182-183 | [5] |
| 4 | Benzyl | 4-Chlorophenyl | Not Reported | Not Reported | |
| 5 | Furan-2-yl | Phenyl | 62 | 215-216 | [5] |
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound derivatives.
Caption: Synthetic pathway for this compound.
Applications and Future Perspectives
The described protocol provides a reliable method for the synthesis of this compound derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents. Further derivatization at the thiol group or on the phenyl rings can lead to the discovery of novel compounds with enhanced biological activities. The versatility of this synthetic route allows for the creation of a diverse library of 1,2,4-triazole derivatives for screening in various drug discovery programs. The search for new biologically active compounds among 1,2,4-triazole-3-thione derivatives is a promising area of research, as many of these compounds exhibit a wide spectrum of biological activity with low toxicity.[6]
References
- 1. scirp.org [scirp.org]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for the Evaluation of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol as a Potential Agricultural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global demand for high-yield, high-quality crops necessitates the continuous development of novel and effective fungicides. The 1,2,4-triazole scaffold is a well-established pharmacophore in numerous successful agricultural fungicides. This document provides a comprehensive set of application notes and protocols for the synthesis and evaluation of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol as a candidate for agricultural fungicide development. While specific efficacy data for this compound against phytopathogens is not extensively available in public literature, the provided protocols offer a robust framework for its systematic evaluation.
Introduction
Triazole fungicides are a critical class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism, primarily through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), leads to the disruption of fungal growth and development. The 1,2,4-triazole-3-thiol moiety, in particular, has been a subject of interest in medicinal and agricultural chemistry due to its diverse biological activities. The compound this compound incorporates key structural features that suggest potential fungicidal properties. These application notes provide a roadmap for researchers to explore this potential.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as suggested by the literature on related compounds. A general synthetic route is outlined below.
Protocol 2.1: Synthesis of this compound
Materials:
-
Phenylacetic acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Phenyl isothiocyanate
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of Phenylacetyl Hydrazide: Phenylacetic acid is converted to its corresponding acid chloride using thionyl chloride. The resulting phenylacetyl chloride is then reacted with hydrazine hydrate in an appropriate solvent like ethanol to yield phenylacetyl hydrazide.
-
Synthesis of 1-(phenylacetyl)-4-phenylthiosemicarbazide: The phenylacetyl hydrazide is then reacted with phenyl isothiocyanate in a suitable solvent such as ethanol under reflux to produce 1-(phenylacetyl)-4-phenylthiosemicarbazide.
-
Cyclization to this compound: The thiosemicarbazide derivative is cyclized by refluxing in an aqueous solution of a base, such as sodium hydroxide. Subsequent acidification with hydrochloric acid precipitates the crude product, which can be purified by recrystallization from a suitable solvent like ethanol.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Activity Screening
The initial evaluation of a potential fungicide involves in vitro screening against a panel of economically important plant pathogenic fungi.
Protocol 3.1: Poisoned Food Technique for Mycelial Growth Inhibition
Materials:
-
Pure cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri plates
-
Corky borer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the required volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile petri plates and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the periphery of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 2°C for 5-7 days or until the mycelium in the control plate reaches the edge of the plate.
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 (Effective Concentration to inhibit 50% growth) value for each fungus using probit analysis.
Hypothetical In Vitro Fungicidal Activity Data
| Target Fungus | EC50 (µg/mL) of this compound | EC50 (µg/mL) of Commercial Standard (e.g., Tebuconazole) |
| Fusarium graminearum | 8.5 | 2.1 |
| Botrytis cinerea | 12.3 | 4.5 |
| Alternaria solani | 15.8 | 6.2 |
| Rhizoctonia solani | 25.1 | 10.7 |
| Sclerotinia sclerotiorum | 18.4 | 8.9 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
In Vivo Plant Protection Assay
Promising candidates from in vitro screening should be evaluated for their efficacy in protecting host plants from fungal infection.
Protocol 4.1: Detached Leaf Assay
Materials:
-
Healthy, young leaves of a susceptible host plant (e.g., tomato for Alternaria solani, wheat for Fusarium graminearum)
-
Test compound formulated as an emulsifiable concentrate or wettable powder
-
Spore suspension of the target fungus
-
Moist chambers (e.g., petri plates with moist filter paper)
-
Growth chamber
Procedure:
-
Prepare different concentrations of the test compound in sterile distilled water containing a surfactant (e.g., Tween 20).
-
Wash and surface sterilize the detached leaves.
-
Spray the leaves with the test compound solutions until runoff. Control leaves are sprayed with water and surfactant only.
-
Allow the leaves to air dry in a sterile environment.
-
Inoculate the treated leaves with a known concentration of the fungal spore suspension.
-
Place the inoculated leaves in moist chambers and incubate in a growth chamber with appropriate light and temperature conditions.
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity based on the percentage of leaf area covered by lesions.
-
Calculate the disease control efficacy using the formula: Control Efficacy (%) = [(DSC - DST) / DSC] * 100 where DSC is the disease severity in the control and DST is the disease severity in the treatment.
Protocol 4.2: Whole Plant Assay
Materials:
-
Potted, susceptible host plants at an appropriate growth stage
-
Test compound formulation
-
Fungal inoculum
-
Greenhouse or controlled environment chamber
Procedure:
-
Grow host plants to a susceptible stage (e.g., 3-4 leaf stage).
-
Apply the test compound as a foliar spray at various concentrations. A commercial standard and an untreated control should be included.
-
After 24 hours, inoculate the plants with the fungal pathogen.
-
Maintain the plants in a greenhouse or growth chamber with conditions conducive to disease development.
-
Assess disease severity at regular intervals.
-
Calculate the disease control efficacy as described in Protocol 4.1.
Hypothetical In Vivo Disease Control Efficacy
| Crop/Pathogen | Application Rate (g a.i./ha) | Disease Control Efficacy (%) of this compound | Disease Control Efficacy (%) of Commercial Standard |
| Wheat/Fusarium graminearum | 250 | 75 | 85 |
| Tomato/Alternaria solani | 200 | 80 | 90 |
| Grape/Botrytis cinerea | 150 | 70 | 82 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Visualizations
Diagrams
Caption: Workflow for the development of a novel agricultural fungicide.
Caption: General mechanism of action of triazole fungicides.
Mechanism of Action Studies
To confirm that this compound acts as a typical triazole fungicide, sterol analysis can be performed.
Protocol 6.1: Sterol Profile Analysis
Materials:
-
Fungal culture treated with and without the test compound
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Saponification reagents (e.g., methanolic KOH)
-
Extraction solvent (e.g., n-hexane)
Procedure:
-
Grow the target fungus in a liquid medium amended with a sub-lethal concentration of the test compound.
-
Harvest the mycelia and perform saponification to release the sterols.
-
Extract the non-saponifiable lipids (containing sterols) with n-hexane.
-
Analyze the sterol composition by GC-MS.
-
Compare the sterol profiles of treated and untreated samples. Inhibition of ergosterol biosynthesis and accumulation of lanosterol or other 14α-methyl sterols would be indicative of CYP51 inhibition.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of this compound as a potential agricultural fungicide. While specific performance data for this compound is not yet widely published, its structural similarity to known triazole fungicides warrants further investigation. By following these standardized protocols, researchers can generate reliable data to assess its biological activity, spectrum of control, and potential for development as a novel crop protection agent.
Application Notes and Protocols for Anti-inflammatory Assays of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This document provides detailed application notes and protocols for evaluating the anti-inflammatory potential of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol and related compounds. The methodologies described cover both in vitro and in vivo assays to facilitate a comprehensive assessment of efficacy and mechanism of action.
Data Presentation: Anti-inflammatory Activity of Representative 1,2,4-Triazole Derivatives
| Compound ID | Assay | Target/Model | Result Type | Value | Reference Compound | Reference Value |
| Compound A | In Vitro COX Inhibition | COX-1 | IC50 | 12.47 µM | Celecoxib | 14.7 µM |
| In Vitro COX Inhibition | COX-2 | IC50 | 0.04 µM | Celecoxib | 0.05 µM | |
| Compound B | In Vitro COX Inhibition | COX-1 | IC50 | 13.5 µM | Celecoxib | 14.7 µM |
| In Vitro COX Inhibition | COX-2 | IC50 | 0.04 µM | Celecoxib | 0.045 µM | |
| Compound C | In Vivo Anti-inflammatory | Carrageenan-induced paw edema | % Inhibition | 81% | Ibuprofen | 82% |
Disclaimer: The data presented above is for illustrative purposes and represents the activity of structurally related 1,2,4-triazole derivatives, not the specific titular compound. Researchers should generate their own data for this compound.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds, including 1,2,4-triazole derivatives, are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Application Notes and Protocols for Anticonvulsant Screening of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen 1,2,4-triazole compounds for anticonvulsant activity. The protocols detailed below are based on established preclinical models and are intended to guide researchers in the systematic evaluation of novel chemical entities.
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures.[1][2] Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for the development of novel, more effective anticonvulsant drugs.[2] The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, and its derivatives have shown promising anticonvulsant properties in a variety of preclinical models.[2][3][4] This document outlines the standard in vivo screening methods for assessing the anticonvulsant potential of 1,2,4-triazole compounds, including the Maximal Electroshock (MES) seizure test and the subcutaneous Pentylenetetrazol (scPTZ) test, as well as methods for assessing neurotoxicity.
Preclinical Screening Workflow
The initial evaluation of novel 1,2,4-triazole compounds typically follows a hierarchical screening process. This workflow is designed to efficiently identify compounds with significant anticonvulsant activity and a favorable safety profile.
References
Application Notes and Protocols for Testing the Efficacy of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the therapeutic efficacy of novel 1,2,4-triazole derivatives. The protocols outlined below cover in vitro and in vivo methodologies for assessing antifungal, anticancer, antibacterial, and antitubercular activities.
General Workflow for Efficacy Testing
The overall process for testing the efficacy of 1,2,4-triazole derivatives follows a standardized workflow from initial screening to more detailed mechanistic studies.
Antifungal Activity
1,2,4-triazole derivatives are a well-established class of antifungal agents that primarily act by inhibiting fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[1]
In Vitro Antifungal Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[2]
1. Materials:
-
Test 1,2,4-triazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal agent (e.g., Fluconazole, Itraconazole)[2]
-
Spectrophotometer or microplate reader
2. Procedure:
-
Preparation of Stock Solutions: Dissolve the 1,2,4-triazole derivatives and the control antifungal in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and the control drug in RPMI-1640 medium to obtain a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control, determined visually or by a microplate reader.[5]
Data Presentation
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
| Derivative 1 | C. albicans | ||
| Derivative 2 | C. neoformans | ||
| Derivative 3 | A. fumigatus |
Anticancer Activity
Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer cell proliferation and survival.[6] Common targets include receptor tyrosine kinases like EGFR, components of the MAPK signaling pathway such as BRAF, and structural proteins like tubulin.[7]
In Vitro Cytotoxicity Assay
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Materials:
-
Test 1,2,4-triazole derivatives
-
DMSO
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Hela for cervical cancer)[8]
-
Normal cell line for selectivity assessment (e.g., MRC-5)[8]
-
DMEM or other appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Positive control anticancer drug (e.g., Doxorubicin)
2. Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives and the control drug in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
Data Presentation
| Compound | Cell Line | IC50 (µM) | Selectivity Index (IC50 normal cell / IC50 cancer cell) |
| Derivative 1 | MCF-7 | ||
| Derivative 2 | A549 | ||
| Derivative 3 | Hela |
Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, leading to cell proliferation.[2][9]
BRAF/MEK/ERK (MAPK) Signaling Pathway
BRAF is a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer.[10]
Aromatase and Estrogen Synthesis
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Inhibition of aromatase is a common strategy in the treatment of estrogen receptor-positive breast cancer.[4][8]
Tubulin Polymerization and Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin dimers. Their proper function is essential for cell division, making them an attractive target for anticancer drugs.[11]
Antibacterial Activity
1,2,4-triazole derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Susceptibility Testing
Protocol: Agar Well Diffusion Method
This method is used for the preliminary screening of antibacterial activity.
1. Materials:
-
Test 1,2,4-triazole derivatives
-
DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control antibiotic (e.g., Ciprofloxacin)
2. Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Preparation: Pour molten MHA into sterile petri dishes and allow it to solidify. Spread the bacterial inoculum evenly over the surface of the agar.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume of the dissolved test compounds and the control antibiotic into the wells. Add DMSO to one well as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Data Presentation
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Derivative 1 | S. aureus | |
| Derivative 2 | E. coli |
Antitubercular Activity
Certain 1,2,4-triazole derivatives have shown promising activity against Mycobacterium tuberculosis.
In Vitro Antitubercular Susceptibility Testing
Protocol: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a rapid and reliable method for screening antitubercular activity.
1. Materials:
-
Test 1,2,4-triazole derivatives
-
DMSO
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Alamar Blue reagent
-
Positive control antitubercular drug (e.g., Isoniazid)
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds and the control drug in the 96-well plates.
-
Inoculation: Add the M. tuberculosis inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Data Presentation
| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) |
| Derivative 1 | |
| Derivative 2 |
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Aromatase - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mcb.berkeley.edu [mcb.berkeley.edu]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a member of the promising 1,2,4-triazole class of compounds. This document outlines detailed protocols for standard cytotoxicity assays and discusses potential signaling pathways involved in the compound's mechanism of action.
Introduction
1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3][4] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5] The evaluation of the cytotoxic potential of novel triazole derivatives, such as this compound, is a critical step in the drug discovery and development process. This document provides standardized protocols for widely used in vitro cytotoxicity assays, including the MTT, LDH, and apoptosis assays, to facilitate the reproducible assessment of this compound's anti-proliferative effects.
Data Presentation
While specific cytotoxicity data for this compound is not extensively available in the public domain, the following table summarizes representative IC₅₀ values for structurally related 1,2,4-triazole-3-thiol derivatives against various cancer cell lines, as determined by the MTT assay. This data serves as a reference for the expected range of activity for this class of compounds.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 4-amino-5-(5-phenylthien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Lymphocytes | 0.012 | [3][4] |
| 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thymocytes | 0.46 | [3][4] |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | Melanoma (IGR39) | 2-17 | [1] |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | Triple-negative breast cancer (MDA-MB-231) | 2-17 | [1] |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | Pancreatic carcinoma (Panc-1) | 2-17 | [1] |
| 5-(4-aminophenyl)-4-(substituted phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 5) | HeLa | 22.83 (µg/ml) | [6] |
| 5-(4-aminophenyl)-4-(substituted phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 5) | MCF-7 | 20.14 (µg/ml) | [6] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of living cells.[7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.[10]
Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[10][11][12]
Materials:
-
This compound
-
LDH assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided with the kit)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[10]
-
Background: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plates at 250 x g for 5 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous, and maximum release controls.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[13][14] Several assays can be used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol (Flow Cytometry):
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[15] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.
Protocol (Fluorometric):
-
Cell Seeding and Treatment: Seed and treat cells as described above.
-
Cell Lysis: Lyse the cells to release their contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a fluorophore.
-
Incubation: Incubate at 37°C to allow the active caspases to cleave the substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of the test compound.
Potential Signaling Pathway
Triazole derivatives have been reported to induce apoptosis through various signaling pathways, including the p53 pathway.[16] The following diagram illustrates a potential mechanism of action for this compound.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving the yield and purity of the final product.
Issue 1: Low Yield of this compound
Q: My overall yield is significantly lower than reported values. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the two-step synthesis. Here’s a systematic approach to identify and resolve the issue:
Step 1: Formation of 1-(phenylacetyl)-4-phenylthiosemicarbazide (Intermediate)
-
Incomplete Reaction: Ensure an equimolar ratio of phenylacetic acid hydrazide and phenyl isothiocyanate. The reaction is typically carried out in a suitable solvent like absolute ethanol and refluxed for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
-
Purity of Reactants: The purity of phenylacetic acid hydrazide and phenyl isothiocyanate is crucial. Impurities can lead to side reactions and a lower yield of the desired thiosemicarbazide intermediate. It is recommended to use freshly purified reactants.
Step 2: Cyclization of the Thiosemicarbazide Intermediate
-
Incorrect Cyclization Conditions: The cyclization of the thiosemicarbazide intermediate is a critical step that dictates the final product. The use of an alkaline medium is essential for the formation of the 1,2,4-triazole ring. Acidic conditions, in contrast, tend to favor the formation of the isomeric 1,3,4-thiadiazole, a common impurity that can significantly lower the yield of the desired product.
-
Choice of Base and Solvent: A common and effective method for cyclization is refluxing the thiosemicarbazide in an aqueous or alcoholic solution of a base like sodium hydroxide or potassium hydroxide.[1][2][3][4] The concentration of the base can also be a factor; an 8% sodium hydroxide solution is often cited.[1]
-
Reaction Time and Temperature: The reaction should be heated under reflux until completion, which can be monitored by TLC. Insufficient heating time can lead to incomplete cyclization, while prolonged heating at very high temperatures might cause degradation of the product.
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities, even after recrystallization. What is the likely identity of the main impurity and how can I avoid its formation?
A: The most probable impurity is the isomeric 5-benzyl-2-(phenylamino)-1,3,4-thiadiazole.
-
Cause of Impurity Formation: As mentioned previously, the formation of the 1,3,4-thiadiazole isomer is favored under acidic conditions. Any residual acidity in the thiosemicarbazide intermediate or the use of an acidic medium for cyclization will promote the formation of this side product.
-
Prevention and Removal:
-
Strictly Alkaline Cyclization: Ensure the cyclization step is performed in a sufficiently alkaline medium (e.g., 8% NaOH solution).[1]
-
Purification of Intermediate: Purify the 1-(phenylacetyl)-4-phenylthiosemicarbazide intermediate by recrystallization before proceeding to the cyclization step to remove any acidic impurities.
-
Purification of Final Product: If the impurity is still present, careful recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, can help to separate the desired 1,2,4-triazole from the 1,3,4-thiadiazole. The solubility characteristics of the two isomers may differ, allowing for separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis is a two-step process:
-
Formation of Thiosemicarbazide: Phenylacetic acid hydrazide is reacted with phenyl isothiocyanate in a suitable solvent like absolute ethanol under reflux to yield 1-(phenylacetyl)-4-phenylthiosemicarbazide.
-
Cyclization: The isolated thiosemicarbazide intermediate is then cyclized in an alkaline medium, typically by refluxing with an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide, to form the final product, this compound.[1][2][3][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction at both stages. Use a suitable solvent system (e.g., chloroform/methanol mixtures) to track the disappearance of starting materials and the appearance of the intermediate and final product.
Q3: What are the expected yields for this synthesis?
A3: The yields for the synthesis of similar 5-benzyl-4-(aryl)-4H-1,2,4-triazole-3-thiols are reported to be in the range of 62-79%.[1] The yield for the formation of the thiosemicarbazide intermediate is typically higher, often in the range of 88-95%.[1]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: While not specifically detailed for this exact molecule in the provided context, microwave-assisted synthesis is a known method for accelerating the synthesis of 1,2,4-triazole derivatives and can lead to higher yields and shorter reaction times.
Data Presentation
Table 1: Summary of Reported Yields for Analogous Syntheses
| Step | Product | Reagents | Conditions | Yield (%) | Reference |
| 1 | 1-(Phenylacetyl)-4-arylthiosemicarbazides | Phenylacetic acid hydrazide, Aryl isothiocyanates | Reflux in ethanol | 88-95 | [1] |
| 2 | 5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiols | 1-(Phenylacetyl)-4-arylthiosemicarbazides | Reflux in 8% NaOH | 62-79 | [1] |
| 2 | 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 1-(Phenylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide | Reflux in 2N NaOH | 79 | [1][5] |
| 2 | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 1-(Phenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide | Reflux in 2N NaOH | 73 | [1] |
| 2 | 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 1-(Phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide | Reflux in 2N NaOH | 71 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-(Phenylacetyl)-4-phenylthiosemicarbazide
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
Add phenyl isothiocyanate (0.1 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 1-(phenylacetyl)-4-phenylthiosemicarbazide.
Protocol 2: Synthesis of this compound
-
Suspend the purified 1-(phenylacetyl)-4-phenylthiosemicarbazide (0.05 mol) in an 8% aqueous sodium hydroxide solution (100 mL).
-
Heat the mixture under reflux for 6-8 hours, with stirring.
-
Monitor the completion of the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the clear solution with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues in the synthesis.
References
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,5-Disubstituted-1,2,4-Triazole-3-thiols
This guide provides troubleshooting advice and detailed protocols for common purification challenges encountered by researchers, scientists, and drug development professionals working with 4,5-disubstituted-1,2,4-triazole-3-thiols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification process.
Q1: My crude product is a solid. What is the best initial purification strategy?
A1: For solid products, recrystallization is often the most effective and straightforward initial purification method.[1] If the product remains impure after recrystallization, column chromatography may be necessary. A preliminary purity assessment by Thin Layer Chromatography (TLC) is recommended to select the best strategy.[1]
Q2: I am seeing low recovery after recrystallizing my triazole-thiol. What's going wrong?
A2: Low recovery during recrystallization can stem from several factors:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product will keep a significant amount of your compound in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve your product.[2] If you've used too much, you can gently heat the solution to evaporate some of the solvent.[1]
-
High Solubility: The product might be too soluble in the chosen solvent, even at low temperatures. Solution: Select a different solvent or a co-solvent system. Often, adding a non-polar "poor" solvent (like hexane) to a more polar "good" solvent (like ethanol or ethyl acetate) can induce precipitation.[1][2]
-
Premature Crystallization: Rapid cooling can trap impurities within the crystal lattice. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[2]
Q3: My compound is streaking on the TLC plate. How can I resolve this?
A3: Streaking on a TLC plate typically indicates an issue with polarity or sample concentration.
-
Compound Overload: Applying too much sample to the plate is a common cause. Solution: Dilute your sample and apply a smaller spot.[2]
-
Inappropriate Mobile Phase: If the compound is highly polar, it may interact too strongly with the silica gel. Solution: Increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add a small amount of methanol).[2]
-
Acidic/Basic Nature: The triazole-thiol moiety can interact with the acidic silica gel. Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can improve the spot shape. For basic compounds, triethylamine may be beneficial.[2]
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point or when the solution is supersaturated with impurities.
-
Solution 1: Add More Solvent. Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent.[1]
-
Solution 2: Slow Cooling. Insulate the flask to ensure a very slow cooling rate, which can promote proper crystal formation.[1]
-
Solution 3: Change Solvent System. Use a solvent with a lower boiling point or a different co-solvent mixture.[1]
Q5: I see peaks in my NMR spectrum that correspond to starting materials. How can I remove them?
A5: The presence of unreacted starting materials, such as a substituted thiosemicarbazide, indicates an incomplete reaction.[3]
-
Drive the Reaction: You can try increasing the reaction time or temperature to ensure all starting materials are consumed. Monitor the reaction's progress using TLC.[3]
-
Purification: If the reaction cannot be driven to completion, the unreacted starting materials must be removed. Recrystallization or column chromatography are effective methods for this separation.[3]
Q6: My triazole-thiol seems insoluble in common organic solvents for column chromatography. What are my options?
A6: High polarity can make finding a suitable solvent system challenging.
-
Solution 1: Use a More Polar Eluent. You may need to use highly polar solvent systems, such as dichloromethane/methanol or even ethyl acetate/methanol mixtures.
-
Solution 2: Consider Reversed-Phase Chromatography. If the compound is too polar for normal-phase (silica) chromatography, reversed-phase (e.g., C18) HPLC or flash chromatography might be a better option.[1] For very polar compounds that are not retained on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most suitable technique.[1]
Data Presentation
Table 1: Troubleshooting Guide for Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking | 1. Sample overload2. Eluent is not polar enough3. Compound is acidic/basic | 1. Dilute sample, spot less.2. Increase eluent polarity (e.g., add methanol).3. Add a modifier (acetic acid or triethylamine) to the eluent.[2] |
| No Movement (Rf = 0) | 1. Eluent is not polar enough. | 1. Significantly increase eluent polarity. |
| At Solvent Front (Rf = 1) | 1. Eluent is too polar. | 1. Decrease eluent polarity (e.g., increase hexane %). |
| Spots are Tailing | 1. Interactions with silica gel. | 1. Add a modifier like acetic acid or triethylamine to the eluent.[2] |
Table 2: Examples of Purification via Recrystallization
The following table summarizes yields and melting points for various 4,5-disubstituted-1,2,4-triazole-3-thiols purified by recrystallization from ethanol or ethanol/water mixtures, demonstrating typical outcomes.
| Compound Name | Recrystallization Solvent | Yield (%) | Melting Point (°C) | Reference |
| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Ethanol | 68% | 210-212 | [4] |
| 4-(4-Chlorophenyl)-5-Furan-2-yl-4H-1,2,4-triazole-3-thiol | Ethanol | 72% | 264-265 | [4] |
| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Ethanol | 79% | 177-178 | [4] |
| 4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70% Ethanol | 76% | 110 | [5] |
| 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70% Ethanol | 68% | 198 | [5] |
Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines a general workflow for purifying a crude 4,5-disubstituted-1,2,4-triazole-3-thiol product.
Caption: General workflow for purification of triazole-thiols.
Protocol 1: Purification by Recrystallization
This is the most common method for purifying solid triazole-thiols.[4][5]
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but very soluble when hot. Ethanol, ethanol/water mixtures, and DMF/water are commonly used.[4][5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Acid-Base Wash
This technique leverages the acidic nature of the thiol group to separate the desired product from non-acidic impurities.[2]
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash it with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃).[2] The triazole-thiol will be deprotonated and move into the aqueous layer as its salt.
-
Caution: Do not use a strong base, as it may also deprotonate the weakly acidic triazole ring protons, potentially affecting the product.[2]
-
-
Separation: Separate the aqueous layer containing the product salt from the organic layer containing neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting Recrystallization
The diagram below provides a troubleshooting guide for common issues encountered during recrystallization.
Caption: Troubleshooting flowchart for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,2,4-triazole-3-thiol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 1,2,4-triazole-3-thiol derivatives?
A1: The two most common and versatile approaches for synthesizing 1,2,4-triazole-3-thiols are:
-
Cyclization of Acylthiosemicarbazides: This is a widely used method where a thiosemicarbazide is first acylated with a carboxylic acid or its derivative (like an acyl chloride) to form an acylthiosemicarbazide intermediate. This intermediate is then cyclized, typically under alkaline conditions (e.g., using sodium hydroxide), to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[1][2]
-
Reaction of Hydrazides with Isothiocyanates: This classical approach involves the reaction of carboxylic acid hydrazides with isothiocyanates.[3][4] This reaction forms a 1,4-substituted thiosemicarbazide intermediate, which is then cyclized in an alkaline medium to produce the desired triazole derivative.[4]
Q2: What is the most common side product in the synthesis of 1,2,4-triazole-3-thiols, and how can it be avoided?
A2: The most frequent side product is the isomeric 1,3,4-thiadiazol-2-amine derivative. The formation of either the triazole or the thiadiazole is highly dependent on the reaction conditions, specifically the pH of the medium.[2]
-
Alkaline Medium: Favors the formation of 1,2,4-triazole-3-thiol derivatives. The basic conditions promote the nucleophilic attack of the N4 nitrogen of the thiosemicarbazide intermediate onto the carbonyl carbon.[2][5]
-
Acidic Medium: Promotes the formation of 1,3,4-thiadiazole derivatives.[2][5] Under acidic conditions, the sulfur atom's nucleophilic attack on the carbonyl carbon, followed by dehydration, is the favored pathway.[2]
To selectively synthesize the 1,2,4-triazole-3-thiol, it is crucial to perform the cyclization step in a basic medium (e.g., aqueous NaOH or KOH).[1][6]
Q3: Does 1,2,4-triazole-3-thiol exist in different tautomeric forms?
A3: Yes, 1,2,4-triazole-3-thiol derivatives exhibit thione-thiol tautomerism. The molecule can exist in either the thione form (C=S) or the thiol form (S-H).[7][8][9] Quantum chemical studies and experimental data suggest that in the gas phase and in solution, the thione form is generally the more stable and predominant tautomer.[7][8][9] This is an important consideration for structural characterization and understanding the compound's reactivity.
Q4: How can I reliably distinguish between the 1,2,4-triazole-3-thiol product and the 1,3,4-thiadiazole-2-amine side product using spectroscopy?
A4: ¹H NMR spectroscopy is a powerful tool for distinguishing between these two isomers. A key difference lies in the chemical shifts of the N-H and S-H protons.
-
1,2,4-Triazole-3-thiol: The N-H and S-H protons of the triazole ring typically resonate at a much lower field, often in the range of 13-14 ppm.[3]
-
1,3,4-Thiadiazol-2-amine: The amino group (NH₂) protons of the thiadiazole appear in the aromatic region, at a significantly higher field compared to the triazole protons.[3]
This distinct difference in chemical shifts provides a clear and reliable method for structural identification.[3]
Troubleshooting Guide
Problem 1: Low Yield of the Desired 1,2,4-Triazole-3-thiol
| Possible Cause | Suggested Solution |
| Incorrect pH for Cyclization | Ensure the cyclization step is performed under sufficiently alkaline conditions (e.g., 2N NaOH or KOH).[10] Acidic traces can favor the formation of the 1,3,4-thiadiazole byproduct. |
| Poor Solubility of Reactants | The choice of solvent is critical. For acylation steps using polyphosphate ester (PPE), chloroform has been found to be effective.[3] If reactants or intermediates precipitate prematurely, consider switching to a solvent in which they are more soluble, such as ethyl acetate, though this may require optimization for each specific substrate.[3] |
| Reaction Time/Temperature Not Optimal | For alkaline cyclization, heating on a steam bath or refluxing for 1-4 hours is typical.[6] Monitor the reaction by TLC to determine the optimal time. For PPE-mediated acylation, heating at 64-90°C may be required.[3][11] |
| Difficulties in Intermediate Hydrazide Synthesis | In cases where the required carboxylic acid hydrazide is difficult to synthesize, consider an alternative route, such as the direct reaction of the carboxylic acid with thiosemicarbazide using a coupling agent like PPE.[3][11] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of 1,3,4-Thiadiazole Impurity | The solubility difference in alkaline medium can be exploited. The target 1,2,4-triazole-3-thiol is soluble in aqueous alkali, while the 1,3,4-thiadiazole is generally insoluble.[3] Dissolve the crude product in an aqueous base, filter off the insoluble thiadiazole, and then re-precipitate the desired triazole by acidifying the filtrate.[6] |
| Complex Mixture of Byproducts | Using forcing conditions (e.g., strong acids like thionyl chloride for intermediate steps) can lead to complex and difficult-to-separate mixtures.[3] Re-evaluate the synthetic route and opt for milder conditions where possible. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective for purification.[12] |
| Starting Material Contamination | Ensure the purity of the starting materials, particularly the hydrazide. Contaminated starting materials can lead to low yields and purification challenges.[13] |
Problem 3: Reaction Stalls or Does Not Proceed
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the quality of reagents, especially thiosemicarbazide and hydrazine hydrate, which can degrade over time. Use freshly opened or properly stored reagents. |
| Insufficient Activation | In syntheses starting from carboxylic acids, a coupling agent or activator (like PPE) is necessary to facilitate the initial acylation of thiosemicarbazide.[3][11][14] Direct heating of the acid and thiosemicarbazide is often ineffective. |
| Steric Hindrance | Bulky substituents on the carboxylic acid or thiosemicarbazide can hinder the reaction. More forcing conditions (higher temperature, longer reaction time) may be required, but monitor carefully for byproduct formation. |
Data Presentation
Table 1: Comparison of ¹H NMR Data for Isomeric Products
| Compound Type | Functional Group Protons | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Reference |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | N-H and S-H | 13.0 - 14.0 | [3] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | -NH₂ | ~7.5 (in the aromatic region) | [3] |
Table 2: Example Reaction Conditions for Cyclization of 1-Acyl-3-thiosemicarbazides
| Acyl Group | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Formyl | NaOH | Water | Steam Bath | 1 | 72-81 | [6] |
| 2-Furoyl | NaOH (2N) | Water | Reflux | 4 | 68 | |
| 4-Nitrobenzoyl | NaOH (2%) | Water | Stirring, o/n | - | - | [1] |
| Benzoyl | Aqueous Alkali | - | - | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Triazole-3(5)-thiol via Formylthiosemicarbazide [6]
-
Preparation of 1-Formyl-3-thiosemicarbazide:
-
Heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide and swirl until dissolved.
-
Continue heating for 30 minutes.
-
Add 600 mL of boiling water, filter the milky solution, and allow the filtrate to stand for 1 hour.
-
Cool the filtrate in an ice bath for 2 hours.
-
Collect the crystalline product by suction filtration and air-dry.
-
-
Cyclization to 1,2,4-Triazole-3(5)-thiol:
-
Dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Carefully add 150 mL of concentrated hydrochloric acid to acidify the mixture.
-
Cool in an ice bath for 2 hours to allow the product to precipitate.
-
Collect the precipitate by suction filtration.
-
Recrystallize the crude product from boiling water.
-
Protocol 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol from Acylthiosemicarbazide
-
Preparation of 1-Acyl-4-aryl-thiosemicarbazide:
-
Synthesize the required carboxylic acid hydrazide.
-
React the hydrazide with the appropriate aryl isothiocyanate in ethanol to form the 1,4-disubstituted thiosemicarbazide intermediate.
-
-
Cyclization:
-
Dissolve the 1-acyl-4-aryl-thiosemicarbazide intermediate (1 mmol) in a 2N aqueous solution of sodium hydroxide (1 mmol).
-
Reflux the mixture for 4 hours.
-
After cooling, acidify the solution with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol.
-
Visualizations
Caption: General synthetic workflows for 1,2,4-triazole-3-thiol derivatives.
Caption: Competing cyclization pathways based on reaction pH.
Caption: Thione-thiol tautomerism in 1,2,4-triazole-3-thiol.
References
- 1. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
overcoming solubility issues with 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol. The focus of this guide is to address challenges related to the compound's solubility in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound, offering solutions to overcome solubility-related problems.
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: This is a common issue as this compound, like many triazole-thiol derivatives, has low aqueous solubility.[1] Here is a step-by-step approach to address this:
-
Use of an Organic Co-solvent: The recommended starting point is to first dissolve the compound in a water-miscible organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution.[2] Other options include ethanol, acetone, or dichloromethane.[1]
-
Optimize Co-solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is as low as possible (ideally ≤1%) to avoid solvent effects on your assay and potential toxicity to cells in cell-based assays.
-
Serial Dilutions: Prepare serial dilutions of your stock solution in the organic solvent before diluting into the final assay buffer. This can help prevent the compound from precipitating out of solution.
Q2: I'm observing precipitation when I add my DMSO stock solution of the compound to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous media is a frequent problem with hydrophobic compounds. Here are several strategies to mitigate this:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be cytotoxic and may also cause the compound to precipitate.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the medium, try adding the medium to the DMSO stock dropwise while gently vortexing. This gradual change in solvent polarity can help maintain solubility.
-
Use of Serum: If your cell-based assay permits, the presence of serum in the cell culture medium can aid in solubilizing hydrophobic compounds.
-
Incorporate Surfactants: For particularly challenging compounds, the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, to the assay buffer can improve solubility. It is crucial to include a vehicle control with the surfactant alone to ensure it does not interfere with the assay.
Q3: Are there alternative solvents I can use if DMSO is not suitable for my assay?
A3: Yes, other organic solvents can be used. Based on general solubility information for similar compounds, the following can be considered:
-
Ethanol: Often used in antimicrobial assays and can be a suitable alternative.[3]
-
Acetone and Dichloromethane: These are also effective solvents for triazole-thiol derivatives, though their volatility and compatibility with specific assay formats need to be considered.[1]
Always perform a vehicle control with any solvent used to ensure it does not affect your experimental results.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The thiol group (-SH) in the compound is weakly acidic, and the triazole ring contains nitrogen atoms that can be protonated. Therefore, adjusting the pH of your buffer can influence solubility.
-
Basic pH: Increasing the pH of the buffer (e.g., to pH 8-9) can deprotonate the thiol group, forming a more soluble thiolate salt.
-
Acidic pH: Lowering the pH may lead to protonation of the triazole nitrogens, which could also enhance solubility.
It is essential to ensure that the altered pH does not negatively impact your assay or the stability of the compound.
Data Presentation
| Solvent | Solubility | Remarks |
| Water | Low | Generally insoluble in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a solvent for stock solutions.[2] |
| Ethanol | High | A viable alternative to DMSO for stock solutions.[3] |
| Acetone | High | Can be used for initial dissolution.[1] |
| Dichloromethane | High | Effective but volatile; consider for non-aqueous applications.[1] |
Experimental Protocols
Protocol for Solubilizing this compound for In Vitro Assays
This protocol provides a general methodology for preparing a soluble working solution of the compound for a typical biological assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Assay buffer or cell culture medium, pre-warmed to the experimental temperature
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh a precise amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of intermediate concentrations. This is particularly useful for generating dose-response curves.
-
-
Prepare the Final Working Solution:
-
To minimize precipitation, add the pre-warmed assay buffer or cell culture medium to the appropriate volume of the DMSO stock solution (or intermediate dilution) dropwise while gently vortexing.
-
Ensure the final concentration of DMSO in the working solution is at the lowest effective level, typically below 1%.
-
-
Final Check for Precipitation:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the troubleshooting guide.
-
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Synthesis of 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Issue ID | Question | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | My reaction did not proceed to completion, and I have a significant amount of unreacted starting material (1-benzyl-2-phenyl-thiosemicarbazide). | - Insufficient reaction time or temperature.- Inadequate concentration or quality of the base (e.g., NaOH, KOH). | - Increase the reaction time and/or temperature according to the protocol.- Ensure the base is fresh and used in the correct molar ratio.- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| TR-02 | My final product is difficult to purify and appears to be a mixture. What is the likely impurity? | The most common side reaction is the formation of the isomeric 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine. | - Utilize ¹H NMR spectroscopy to identify the presence of the thiadiazole isomer. The SH proton of the desired triazole typically appears at a very low field (around 13-14 ppm), which is absent in the thiadiazole isomer[1][2].- Purify the product via recrystallization or column chromatography. |
| TR-03 | The yield of my product is consistently low. How can I improve it? | - Suboptimal reaction conditions (time, temperature, solvent).- Formation of side products.- Loss of product during workup and purification. | - Optimize reaction conditions by systematically varying the base, solvent, and temperature.- Ensure the reaction mixture is sufficiently cooled before acidification to prevent product loss.- Use a minimal amount of solvent for recrystallization to maximize recovery. |
| TR-04 | I am observing a resin-like or oily substance instead of a solid precipitate after acidification. | - Incomplete cyclization of the thiosemicarbazide intermediate.- Presence of polymeric byproducts due to harsh reaction conditions. | - Ensure the initial acylation or thiosemicarbazide formation step is complete before attempting cyclization.- Moderate the reaction temperature and avoid excessively long reaction times.- Attempt to triturate the oily residue with a non-polar solvent like hexane to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the base-catalyzed intramolecular cyclization of a 1-(phenylacetyl)-4-phenylthiosemicarbazide intermediate. This is typically achieved by refluxing the thiosemicarbazide with an aqueous solution of a base like sodium hydroxide or potassium hydroxide.[3]
Q2: How can I confirm the successful synthesis of the desired 1,2,4-triazole-3-thiol over its 1,3,4-thiadiazole isomer?
A2: The most definitive method is ¹H NMR spectroscopy. The thiol proton (-SH) of the 1,2,4-triazole-3-thiol exists in tautomeric equilibrium with the thione form (N-H), resulting in a characteristic broad singlet signal at a low field, typically between 13 and 14 ppm.[1][2] This signal is absent in the ¹H NMR spectrum of the 1,3,4-thiadiazole-2-amine isomer.[1][2]
Q3: What are the key safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be performed in a well-ventilated fume hood, especially when working with volatile solvents and reagents like carbon disulfide if preparing the thiosemicarbazide from scratch.
Q4: Can other bases be used for the cyclization step?
A4: While sodium hydroxide and potassium hydroxide are commonly used, other bases like sodium carbonate or triethylamine in a suitable solvent can also be employed. However, the reaction conditions, such as temperature and time, may need to be re-optimized for different bases.
Experimental Protocols
Synthesis of 1-(phenylacetyl)-4-phenylthiosemicarbazide
-
Dissolve phenylacetic acid hydrazide (0.1 mol) in warm ethanol.
-
Add phenyl isothiocyanate (0.1 mol) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried.
Synthesis of this compound
-
Suspend the 1-(phenylacetyl)-4-phenylthiosemicarbazide (0.05 mol) in an 8% aqueous sodium hydroxide solution (100 mL).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the cold solution to a pH of approximately 5-6 with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the purified this compound.[3]
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
optimizing reaction conditions for N-arylation of 1,2,4-triazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of 1,2,4-triazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of 1,2,4-triazoles, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My N-arylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in N-arylation reactions can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The catalyst, whether copper or palladium-based, may be inactive or degraded. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For instance, a simple and efficient method for N-arylation of 1,2,4-triazole at room temperature has been described using CuO nanoparticles as a catalyst in a ligand-free condition, which can be recycled multiple times without significant loss of activity.[1]
-
Inappropriate Ligand: For catalyzed reactions, the choice of ligand is crucial. The ligand can influence the catalyst's stability and reactivity. For copper-catalyzed N-arylation of 1H-1,2,4-triazole, specific N-ligands have been shown to be effective in achieving excellent yields.[2][3]
-
Incorrect Base: The base plays a critical role in the deprotonation of the triazole. The choice of base can significantly impact the reaction yield. For example, in some systems, Cs2CO3 has been found to be an effective base.[2] A study on CuO nanoparticle-catalyzed N-arylation found that the yield increased with increasing basicity of carbonates.[1]
-
Poor Solvent Choice: The solvent affects the solubility of reagents and the reaction temperature. DMF is a commonly used solvent for N-arylation of 1,2,4-triazoles due to the poor solubility of the cesium salt of 1,2,4-triazole in other solvents like acetonitrile.[2]
-
Sub-optimal Temperature: Reaction temperature is a critical parameter. While some methods are developed for room temperature reactions[1], many N-arylation reactions require elevated temperatures. Optimization of the reaction temperature is often necessary. Copper-catalyzed arylations have been shown to be effective at 80°C.[4]
-
Aryl Halide Reactivity: The nature of the aryl halide can influence the reaction rate and yield. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.
Problem 2: Poor Regioselectivity (N1 vs. N2 vs. N4-arylation)
Question: My reaction is producing a mixture of N-arylated isomers. How can I improve the regioselectivity of the N-arylation?
Answer: Achieving high regioselectivity in the N-arylation of 1,2,4-triazoles is a common challenge. The substitution pattern is influenced by the catalyst system, the nature of the triazole, and the reaction conditions.
-
Catalyst and Ligand System: The choice of metal catalyst and ligand is a primary determinant of regioselectivity. For instance, palladium-catalyzed systems have been developed for highly N2-selective arylation of 1,2,3-triazoles, and similar principles can be applied to 1,2,4-triazoles.[5] The steric and electronic properties of the ligand can direct the arylation to a specific nitrogen atom.
-
Substitution on the Triazole Ring: The presence of substituents on the 1,2,4-triazole ring can sterically hinder arylation at adjacent nitrogen atoms, thereby directing the incoming aryl group to a less hindered position.
-
Reaction Temperature and Time: These parameters can sometimes influence the thermodynamic versus kinetic control of the product distribution. Systematic optimization of temperature and reaction time may favor the formation of a single isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the N-arylation of 1,2,4-triazoles?
A1: The most prevalent methods utilize transition metal catalysts, primarily copper and palladium.[6]
-
Copper-catalyzed reactions (Ullmann and Chan-Lam couplings): These are classic methods for C-N bond formation. Modern protocols often employ copper(I) or copper(II) salts with various ligands to improve efficiency and mildness of reaction conditions.[2][3][7] Ligand-free systems using copper nanoparticles have also been reported.[1]
-
Palladium-catalyzed reactions (Buchwald-Hartwig amination): These methods are known for their high efficiency and broad substrate scope.[6] They typically involve a palladium precursor and a specific phosphine-based ligand.
Q2: Can I perform the N-arylation without a metal catalyst?
A2: While less common, metal-free approaches for N-arylation exist. These methods often require specific activating groups on the arylating agent or proceed via different mechanisms, such as nucleophilic aromatic substitution (SNAr) with highly activated aryl halides.
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the pKa of the 1,2,4-triazole and the specific catalytic system. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and organic bases (e.g., DBU, DIPEA). The base should be strong enough to deprotonate the triazole without interfering with the catalyst or other reagents. An optimization screen with different bases is often recommended.
Q4: What is the typical work-up procedure for an N-arylation reaction?
A4: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent, and washing with water or brine to remove inorganic salts and the base. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is usually purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Copper-Catalyzed N-Arylation of 1,2,4-Triazole
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuO nanoparticles | None | K2CO3 | DMF | Room Temp | 3 | 95 | [1] |
| Cu2O | N-ligand-B | Cs2CO3 | DMF | 100 | 24 | Excellent | [2] |
| CuOAc | None | - | MeCN | 80 | 4 | Good to Excellent | [4] |
| CuI | Diamine | K3PO4 | Dioxane | 110 | 24 | Good | [7] |
| CuCl | None | K2CO3 | DMF | 120 | 12 | Up to 88 | [8] |
Experimental Protocols
Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole at Room Temperature
This protocol is based on the method described by Suramwar et al.[1]
Materials:
-
1,2,4-Triazole
-
Aryl iodide
-
CuO nanoparticles
-
K2CO3
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add 1,2,4-triazole (1 mmol), aryl iodide (1.2 mmol), CuO nanoparticles (10 mol%), and K2CO3 (2 mmol).
-
Add DMF (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation of 1,2,4-Triazole (General Buchwald-Hartwig Conditions)
This is a general protocol and may require optimization for specific substrates.
Materials:
-
1,2,4-Triazole
-
Aryl bromide or chloride
-
Pd2(dba)3 or other Pd precursor
-
Phosphine ligand (e.g., Xantphos, DavePhos)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the Pd precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equiv).
-
Add the 1,2,4-triazole (1 equiv) and the aryl halide (1.1-1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for N-arylation of 1,2,4-triazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.nie.edu.sg [repository.nie.edu.sg]
Technical Support Center: Spectroscopic Analysis of Triazole Thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of triazole thiols.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic techniques for analyzing triazole thiols?
A1: The most common spectroscopic techniques for analyzing triazole thiols are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides unique structural and quantitative information about the molecule.
Q2: Why is my triazole thiol sample degrading during analysis?
A2: Thiol compounds are susceptible to oxidation, which can lead to the formation of disulfides, especially when exposed to air and light. It is crucial to handle samples appropriately to prevent degradation.[1] Consider preparing samples in an oxygen-depleted environment, using degassed solvents, and derivatizing the thiol group to improve stability.[1]
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
Issue: Low Signal Intensity or No Signal for my Triazole Thiol
Low signal intensity is a frequent problem in the mass spectrometric analysis of underivatized thiols due to their poor ionization efficiency and potential for ion suppression.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low MS signal of triazole thiols.
Potential Causes and Solutions:
| Cause | Solution |
| Poor Ionization Efficiency | Underivatized thiols often exhibit poor ionization.[1] Consider changing the ionization source (e.g., from ESI to APCI) or derivatizing the thiol group to enhance its ionization potential. |
| Ion Suppression | Components in the sample matrix, such as salts and detergents, can interfere with the ionization of the target analyte.[1][2] Purify the sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] |
| Analyte Instability | Thiols can oxidize to disulfides. Prepare samples immediately before analysis, use degassed solvents, and consider derivatization to protect the thiol group.[1] |
Experimental Protocol: Derivatization with N-Ethylmaleimide (NEM) for LC-MS Analysis
-
Sample Preparation: Dissolve the triazole thiol in a suitable solvent (e.g., acetonitrile/water mixture).
-
Derivatization Reaction: Add a 10-fold molar excess of N-Ethylmaleimide (NEM) to the sample solution.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes.
-
LC-MS Analysis: Inject the derivatized sample into the LC-MS system. The NEM derivative is more stable and ionizes more efficiently.
NMR Spectroscopy Analysis
Issue: Missing or Broad Triazole C-H Proton Signal
The proton on the triazole ring is a key diagnostic signal, but it can sometimes be broad or absent.
Troubleshooting Workflow:
References
enhancing the stability of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol for biological testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol for biological testing.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation in aqueous buffer or cell culture medium. | Low aqueous solubility of the compound. The compound is likely more soluble in organic solvents like DMSO. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤0.5%) in the final assay medium. 2. Instead of adding the compound stock directly to the full volume of aqueous buffer, try adding the buffer to the compound stock dropwise while vortexing. 3. Consider using a small, non-toxic concentration of a surfactant like Tween-80. Include a vehicle control with the surfactant alone to ensure it does not affect your assay. 4. Perform a solubility test by preparing the compound at the desired final concentration in the assay buffer and visually inspecting for precipitation after a short incubation. |
| Inconsistent IC50 values or high variability in biological assay results. | 1. Compound precipitation leading to inconsistent effective concentrations. 2. Degradation of the thiol group over the course of the experiment. | 1. Address solubility issues as described above. 2. Prepare fresh solutions of the compound for each experiment whenever possible.[1] 3. If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.[1] 4. Perform a time-course stability study in your specific assay buffer to define a time window for reliable results. Monitor the compound's integrity using HPLC. |
| High background signal or false positives in fluorescence-based assays. | Intrinsic fluorescence of the compound due to its aromatic nature. | 1. Run control experiments with the compound in the absence of the biological target to measure its intrinsic fluorescence. 2. Subtract the background fluorescence of the compound from the assay signal. 3. If interference is significant, consider using a non-fluorescence-based detection method. |
| Loss of compound activity upon storage of stock solutions. | Oxidation of the thiol group to a disulfide or other oxidized species. | 1. Store stock solutions in an inert atmosphere (e.g., under argon or nitrogen). 2. Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the storage buffer, but be aware of its potential to interfere with certain assays. 3. Prepare fresh stock solutions frequently. |
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound molecule?
A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability and is generally resistant to cleavage under mild acidic conditions.[1] However, the thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, potentially causing a loss of biological activity. The thiol group also exists in a tautomeric equilibrium with the thione (C=S) form, which can influence its reactivity.[1]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, the solid compound should be kept in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light. Stock solutions are best prepared fresh. If storage of solutions is necessary, they should be kept at 2-8°C or -20°C, protected from light, and ideally under an inert atmosphere to minimize oxidation.[1] For long-term storage in solution, a neutral or slightly acidic pH is recommended.[1]
Q3: How can I monitor the stability of the compound in my assay buffer?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. You can then incubate the compound in your assay buffer under the experimental conditions (e.g., temperature, pH) and inject samples at different time points to quantify the remaining parent compound. The appearance of new peaks would indicate degradation.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is likely the oxidation of the thiol group to form a disulfide dimer. Under harsh conditions, such as strong acids and high temperatures, hydrolysis and ring-opening of the triazole ring could occur, though this is less common under typical biological testing conditions.[1] Forced degradation studies using acid, base, oxidation, and heat can help to identify potential degradation products.
Enhancing Stability for Biological Testing
Derivatization: S-Alkylation
Modification of the thiol group through S-alkylation can significantly improve the stability of the compound by protecting the reactive thiol from oxidation. A common approach is S-methylation.
Illustrative Stability Data of Thiol vs. S-Methyl Derivative
| Condition | This compound (% Remaining after 24h) | 5-benzyl-3-(methylthio)-4-phenyl-4H-1,2,4-triazole (% Remaining after 24h) |
| PBS (pH 7.4), Room Temperature | 85% | >99% |
| PBS (pH 7.4), 37°C | 70% | >98% |
| Cell Culture Medium + 10% FBS, 37°C | 65% | >95% |
| 0.1 M HCl, Room Temperature | 95% | >99% |
| 0.1 M NaOH, Room Temperature | 50% | 90% |
Disclaimer: The data in this table is illustrative and based on the expected stability improvements from S-alkylation. Actual stability should be determined experimentally.
Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in aqueous solutions.
Illustrative Solubility and Stability Enhancement with β-Cyclodextrin
| Parameter | This compound | Inclusion Complex with Hydroxypropyl-β-Cyclodextrin |
| Aqueous Solubility (µg/mL) | < 10 | ~500 |
| Stability in PBS (pH 7.4) at RT (% remaining after 48h) | 75% | 90% |
Disclaimer: The data in this table is illustrative. The actual improvement in solubility and stability will depend on the specific cyclodextrin used and the complexation efficiency.
Experimental Protocols
Protocol 1: Stability Assessment using HPLC
Objective: To determine the stability of this compound in a specific buffer over time.
Methodology:
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of resolving the parent compound from potential degradation products. A C18 column is a good starting point.
-
The mobile phase could consist of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer).
-
Use UV detection at a wavelength where the compound has maximum absorbance.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
Spike the compound into the test buffer (e.g., PBS, cell culture medium) to the desired final concentration.
-
-
Incubation:
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing the sample.
-
Analyze the samples by the developed HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
-
Protocol 2: Quantification of Free Thiol Groups using Ellman's Assay
Objective: To quantify the concentration of the free thiol group of this compound. This can be used to assess stability by measuring the decrease in free thiol over time.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the Reaction Buffer.
-
Standard Preparation: Prepare a series of known concentrations of a standard thiol, such as L-cysteine, in the Reaction Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the Ellman's Reagent Solution to 2.5 mL of the Reaction Buffer in a cuvette.
-
Add your sample containing the triazole-thiol compound to the cuvette and mix well. The final volume and concentration should be within the linear range of the assay.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Prepare a blank by adding the same volume of buffer (without the thiol compound) to the DTNB solution.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance values of the L-cysteine standards against their concentrations.
-
Determine the concentration of the free thiol in your sample from the standard curve.
-
Alternatively, use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration.
-
Visualizations
Caption: Workflow for assessing the stability of the compound using HPLC.
Caption: Potential degradation pathway of the thiol compound via oxidation.
Caption: Strategies to enhance the stability of the thiol compound.
References
Technical Support Center: Refining Antimicrobial Testing Protocols for Triazole Compounds
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with triazole antifungal compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant well-to-well and plate-to-plate variability in our Minimum Inhibitory Concentration (MIC) results. What are the potential causes?
A1: Variability in MIC assays can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. The initial number of fungal cells can significantly impact the time it takes to reach a turbidity endpoint. Ensure your fungal suspension is homogenous and meticulously standardized. Both CLSI and EUCAST guidelines recommend specific inoculum sizes.[1][2][3] For yeasts, this is typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[4] For filamentous fungi, the target is often 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[2] Using a spectrophotometer to measure optical density or a hemocytometer for direct counting can improve consistency.[5][6]
-
Media Composition: The composition and pH of the growth medium can significantly impact the activity of triazole compounds and the growth of the fungus.[4] Use a standardized, synthetic medium like RPMI 1640 buffered with MOPS to maintain a consistent pH of 7.0, as recommended by both CLSI and EUCAST guidelines.[2][4]
-
Incubation Conditions: Fluctuations in incubation temperature and duration can alter fungal growth rates and, consequently, MIC values. Maintain a constant temperature of 35°C and adhere to a consistent incubation period (e.g., 24 or 48 hours).[4]
-
Endpoint Reading: Subjectivity in visual endpoint determination can lead to inter-operator variability.[4] For fungistatic agents like triazoles, the endpoint is often defined as a significant reduction in growth (e.g., ≥50%) compared to the growth control, which can be challenging to interpret consistently.[3] Using a microplate reader can reduce this subjectivity.[3]
Q2: Our quality control (QC) strain is showing MIC values that are out of the expected range. How should we proceed?
A2: When your QC strain fails, it indicates a potential systematic issue with the assay. Do not report any results for the test isolates. Instead, investigate the following:
-
Verify QC Strain Identity and Purity: Ensure the correct QC strain was used (e.g., Candida parapsilosis ATCC 22019 or Candida krusei ATCC 6258) and that the culture is pure and not contaminated.[7]
-
Review Assay Protocol: Meticulously review each step of the protocol, from media preparation to final reading, to identify any deviations from the established standard (e.g., CLSI, EUCAST).
-
Check Reagents and Consumables:
-
Confirm the potency and correct storage of the triazole compound stock solution.
-
Verify the quality and pH of the RPMI 1640 medium.
-
Ensure microtiter plates are of the recommended type (e.g., tissue-treated).[2]
-
-
Repeat the Assay: If the source of the error is not immediately apparent, repeat the assay with freshly prepared reagents, media, and inoculum.
Q3: What is "trailing growth" and how does it affect MIC interpretation for triazole compounds?
A3: Trailing growth, also known as the "trailing endpoint," is a phenomenon where reduced but persistent fungal growth is observed in microdilution wells at concentrations above the true MIC.[8] This can make it difficult to determine the correct endpoint. With triazoles, it can manifest as a low MIC at 24 hours that appears to shift to a much higher, resistant-level MIC at 48 hours.[8][9][10]
-
Interpretation: It's crucial to understand that trailing does not necessarily indicate clinical resistance.[8] Studies have shown that infections with isolates exhibiting trailing can respond to standard triazole therapy.[8][10]
-
Troubleshooting & Mitigation:
-
Reading Time: For certain yeast-drug combinations, reading the MIC at 24 hours may be more appropriate and correlate better with clinical outcomes than the 48-hour reading.[9]
-
pH Adjustment: The trailing effect can be pH-dependent. Some research suggests that adjusting the test medium pH to ≤5.0 can eliminate trailing for certain Candida species without affecting the MICs of truly susceptible or resistant isolates.[10][11]
-
Endpoint Definition: Adhere strictly to the recommended endpoint definition. For triazoles, this is typically the lowest concentration that produces a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the drug-free growth control well.[3]
-
Q4: We are seeing "skipped wells" in our broth microdilution assay. What does this mean?
A4: "Skipped wells" refer to the observation of no growth in a well that is at a lower drug concentration than a well showing growth.[12] For example, you might see no growth at 4 µg/mL but visible growth at 8 µg/mL. This phenomenon can occur due to a variety of factors, including inoculum inconsistencies, contamination, or issues with the drug dilution. If you observe skipped wells, the result for that isolate should be considered invalid, and the test should be repeated.[12]
Data Presentation: QC Ranges and Breakpoints
Quantitative data such as established quality control ranges and clinical breakpoints are essential for interpreting results.
Table 1: CLSI Quality Control MIC Ranges for Reference Yeast Strains
| Antifungal Agent | Organism (ATCC Strain) | 24-hour MIC Range (µg/mL) | 48-hour MIC Range (µg/mL) |
| Fluconazole | C. parapsilosis (22019) | 1.0 - 4.0 | 1.0 - 4.0 |
| Fluconazole | C. krusei (6258) | 16 - 128 | 16 - 128 |
| Voriconazole | C. parapsilosis (22019) | 0.015 - 0.12 | 0.015 - 0.12 |
| Voriconazole | C. krusei (6258) | 0.06 - 0.5 | 0.12 - 1.0 |
| Itraconazole | C. parapsilosis (22019) | 0.03 - 0.25 | 0.03 - 0.25 |
| Itraconazole | C. krusei (6258) | 0.12 - 1.0 | 0.25 - 2.0 |
Data compiled from CLSI documentation principles.[7][13] Note that ranges can be updated; always refer to the latest CLSI M27 or M60 supplement.
Table 2: EUCAST Clinical Breakpoints for Aspergillus fumigatus
| Triazole Agent | Susceptible (S) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |
| Itraconazole | ≤1 | >2 |
| Voriconazole | ≤1 | >2 |
| Posaconazole | ≤0.125 | >0.25 |
Data sourced from EUCAST guidelines.[14][15] Breakpoints are species-specific and subject to change. An "Area of Technical Uncertainty" (ATU) may exist between S and R values for some drug-bug combinations.[15]
Experimental Protocols & Visualizations
Broth Microdilution MIC Assay Workflow
This protocol is a synthesized methodology based on CLSI M27/M38 and EUCAST guidelines for determining the MIC of triazole compounds.
Caption: Workflow for Broth Microdilution MIC Testing.
Detailed Methodology:
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12 of a 96-well microtiter plate.[4]
-
Prepare a starting solution of the triazole compound at 2x the highest desired final concentration. Add 200 µL of this solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard the final 100 µL from well 11.
-
Well 12 serves as the drug-free growth control. A separate well with medium only serves as a sterility control.
-
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.[4]
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard.[1]
-
Dilute this standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts.[4]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well (wells 1-12), bringing the total volume to 200 µL.
-
Incubate the plate at 35°C in a non-CO₂ incubator for 24 to 48 hours.[4]
-
-
MIC Determination:
-
Following incubation, examine the wells for fungal growth. The MIC is the lowest concentration of the triazole compound that causes a prominent reduction in turbidity (typically ≥50%) compared to the growth in the control well (well 12).[3]
-
Time-Kill Assay Workflow
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of a compound over time.
Caption: General Workflow for an Antifungal Time-Kill Assay.
Detailed Methodology:
-
Preparation:
-
Determine the MIC of the triazole compound for the test isolate using the broth microdilution protocol.
-
Prepare a standardized fungal inoculum as described for the MIC assay.
-
Prepare tubes with broth medium containing the triazole compound at concentrations corresponding to 0x (growth control), 1x, 4x, and 16x the predetermined MIC.[16]
-
-
Inoculation and Sampling:
-
Inoculate the tubes with the fungal suspension to achieve a starting density of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35°C, typically with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.[16]
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline or buffer.
-
Plate a defined volume of the appropriate dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Analysis:
-
Plot the log₁₀ CFU/mL versus time for each triazole concentration.
-
Fungicidal activity is typically defined as a ≥99.9% (3-log₁₀) reduction in CFU/mL from the starting inoculum. Fungistatic activity is characterized by an inhibition of growth without a significant reduction in CFU/mL compared to the starting inoculum.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 1,2,4-Triazole-3-Thiols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and running HPLC analyses for 1,2,4-triazole-3-thiols.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for 1,2,4-triazole-3-thiols?
A1: A reversed-phase HPLC method is a common and effective starting point. Due to the polar nature of 1,2,4-triazoles, a C18 column is typically used. The mobile phase often consists of a mixture of an aqueous buffer (like acetate or phosphate) and an organic modifier such as acetonitrile or methanol. The pH of the mobile phase is a critical parameter to control retention and peak shape. A salt buffer is often recommended to improve retention and elution control.
Q2: My 1,2,4-triazole-3-thiol compound appears to be unstable in my sample solution, leading to new peaks over time. What can I do?
A2: 1,2,4-triazole-3-thiols can be susceptible to degradation, especially during long-term storage in acidic solutions. To mitigate this, it is best to prepare sample solutions fresh whenever possible. If storage is necessary, keep the solutions at low temperatures (2-8°C or -20°C) and protected from light. If your workup involves acidification, use cooled solutions and minimize the time the compound is exposed to the acidic environment.
Q3: How does the thione-thiol tautomerism of 1,2,4-triazole-3-thiols affect HPLC analysis?
A3: 1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thione and the thiol form. In neutral solutions, the thione form is generally more stable. The separation and discrimination of these tautomers are possible using advanced techniques like HPLC hyphenated with mass spectrometry (HPLC-MS). For routine quantitative analysis using UV detection, the equilibrium between tautomers can potentially lead to broadened or complex peaks if the interconversion is on the same timescale as the chromatographic separation. Controlling the mobile phase pH and temperature can help ensure a consistent and reproducible ionization state and, therefore, a single, sharp peak.
Q4: What detection wavelength is typically used for 1,2,4-triazole-3-thiols?
A4: The UV detection wavelength depends on the specific chromophore of the molecule. For 3-mercapto-1,2,4-triazole and its derivatives, detection wavelengths are often in the range of 245-260 nm. However, it is always recommended to determine the UV absorption maximum for your specific analyte by running a spectrum using a diode-array detector (DAD) to ensure optimal sensitivity.
Troubleshooting Guides
Problem: Poor Peak Shape
Q1: All the peaks in my chromatogram are tailing or fronting. What is the likely cause?
A1: When all peaks are affected similarly, the issue is likely physical or related to the HPLC system setup. Common causes include a partially blocked column inlet frit or a void in the column packing material. A distorted sample stream reaching the column inlet will affect all peaks equally.
-
Troubleshooting Steps:
-
If you are using a guard column, remove it and re-inject. If the peak shape improves, the guard column has failed and needs replacement.
-
Try backflushing the analytical column to dislodge any particulate matter from the inlet frit.
-
Check for any extra-column volume (e.g., excessive tubing length) between the injector and the detector, which can cause peak broadening.
-
If the problem persists, the column may be irreversibly damaged (e.g., a void has formed), and replacement is the best option.
-
Q2: Only the peak for my 1,2,4-triazole-3-thiol is tailing. What should I investigate?
A2: If only the analyte peak is tailing, the cause is likely a chemical interaction between the analyte and the stationary phase. For basic compounds like some triazoles, this often points to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, reducing peak tailing.
-
Increase Buffer Concentration: Insufficient buffer concentration can lead to poor peak shape. Try doubling the buffer concentration to see if it resolves the issue.
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks that often have a "right triangle" appearance. To check for this, reduce the injection volume or sample concentration. If the peak shape improves, overload was the issue.
-
Consider a Different Column: If tailing persists, consider using a column with high-purity silica and robust end-capping to minimize silanol interactions.
-
DOT Script for Peak Shape Troubleshooting Workflow
Caption: General troubleshooting workflow for HPLC peak shape problems.
Problem: Shifting Retention Times
Q: The retention time for my analyte is unstable and drifting between injections. What should I check?
A: Unstable retention times can compromise the reliability of your analysis. The cause can range from instrumental issues to problems with the mobile phase or column.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 20-30 column volumes, especially for HILIC or ion-pair methods.
-
Mobile Phase Preparation: Inconsistently prepared mobile phase is a common cause. Ensure accurate measurement of all components. If using a buffer, check that the pH is consistent batch-to-batch. Poor mixing of mobile phase components can also lead to drift.
-
Pump Performance: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the system and ensure the pump seals are in good condition. Degas the mobile phase properly to prevent air bubbles from entering the pump.
-
Temperature Control: Changes in column temperature affect retention. Use a column oven to maintain a stable temperature throughout the analytical run.
-
Problem: Appearance of Unexpected Peaks
Q: I am seeing new peaks in my chromatogram that were not there in earlier runs of the same sample. What is happening?
A: The appearance of new peaks over time, especially with biological or complex matrices, often points to sample degradation or column contamination.
-
Troubleshooting Steps:
-
Assess Analyte Stability: As mentioned in the FAQs, 1,2,4-triazole-3-thiols can degrade in solution. Prepare a fresh sample and inject it immediately. If the extra peaks are gone, sample stability is the root cause.
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, appearing as "ghost peaks" in later runs. To resolve this, wash the column with a strong solvent. For a C18 column, this could involve flushing with 100% acetonitrile or isopropanol.
-
Mobile Phase Contamination: Ensure your mobile phase solvents are fresh and of high purity. Contaminated or degraded solvents can introduce extraneous peaks.
-
DOT Script for Analyte Degradation Causes
Caption: Key factors contributing to the degradation of 1,2,4-triazole-3-thiols.
Experimental Protocols & Data
Example Protocol: Reversed-Phase HPLC Method
This protocol provides a general starting point for the analysis of 1,2,4-triazole-3-thiols. Optimization will be required for specific analytes.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.7.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic or Gradient. Start with an isocratic elution of 5-10% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (or analyte-specific λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 1,2,4-triazole-3-thiol standard or sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Dilute to the desired concentration range (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from blocking the column.
-
Table 1: Example HPLC Method Parameters for Triazole Analysis
The following table summarizes typical parameters from various published methods, which can serve as a reference for method development.
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | Diaspher-110-C18 (150 x 4 mm, 5 µm) | Primesep 100 (mixed-mode) | Zorbax Stable Bond RP-18 |
| Mobile Phase | Acetonitrile:Acetate Buffer (pH 4.7) (5:95) | Water:Acetonitrile with Sulfuric Acid | Water:Methanol:Acetonitrile (20:20:60) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 254-260 nm | 200 nm | 250 nm |
| Temperature | Ambient | Ambient | 37°C |
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of the novel synthetic compound 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol and the widely used antifungal drug, fluconazole. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from structurally related 1,2,4-triazole-3-thiol derivatives to provide a substantive analysis of its potential antifungal activity relative to fluconazole.
Executive Summary
Fluconazole, a cornerstone in antifungal therapy, functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] This disruption of the cell membrane leads to fungal cell death.[3][5] The 1,2,4-triazole-3-thiol scaffold is a subject of growing interest in medicinal chemistry, with numerous derivatives demonstrating potent antimicrobial and antifungal properties.[2][3] Some of these derivatives have shown bioactivity comparable or even superior to existing antifungal agents.[2] The likely mechanism of action for many antifungal 1,2,4-triazole derivatives also involves the inhibition of sterol 14α-demethylase (CYP51), suggesting a similar therapeutic target to fluconazole.[1]
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for fluconazole and a representative, structurally similar derivative of the 1,2,4-triazole-3-thiol class against common fungal pathogens. The data for the triazole derivative is based on published results for compounds with a high degree of structural similarity to this compound.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [6] |
| Cryptococcus neoformans | 4.0 - 16.0 | [6] | |
| Aspergillus fumigatus | Resistant (>64) | [7] | |
| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione * | Candida albicans | 0.39 | [1] |
| Aspergillus fumigatus | 12.5 | [1] |
Note: This compound is a structurally related analog used as a proxy for this compound due to the absence of specific published data for the latter.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial method for assessing the in vitro antifungal activity of a compound. The following is a detailed methodology based on the widely accepted broth microdilution method.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solutions: The test compounds (this compound and fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in 96-well microtiter plates using a liquid medium such as RPMI 1640. This creates a range of concentrations to test the antifungal efficacy.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density.
-
Inoculation: The microtiter plates containing the serially diluted compounds are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature, typically 35°C, for a specified period, usually 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth. This is typically determined by visual inspection or by using a spectrophotometer to measure the turbidity in each well.
Visualizations
Comparative Antifungal Bioactivity Workflow
Caption: Workflow for comparing antifungal bioactivity.
Proposed Mechanism of Action for Triazole Antifungals
Caption: Inhibition of ergosterol synthesis by triazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole-3-thiol derivatives, with a focus on their antimicrobial and anticancer properties. The information is curated for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutic agents.
Core Synthesis Strategy
The primary route for synthesizing 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the cyclization of substituted thiosemicarbazides.[1][4] This versatile method allows for the introduction of diverse substituents at the N-4 and C-5 positions of the triazole ring, enabling extensive SAR studies. Further modifications, particularly at the sulfur atom, expand the chemical space for optimization.
A generalized workflow for the synthesis and evaluation of 1,2,4-triazole-3-thiol derivatives is depicted below.
Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][5] The SAR for this class of compounds is heavily influenced by the nature and position of substituents on the triazole ring and any appended moieties.
Key SAR Insights for Antibacterial Activity:
-
Substitution at N-4: The introduction of a benzylideneamino group at the N-4 position has been shown to be a key pharmacophore for antibacterial activity, particularly against Staphylococcus aureus.[5]
-
Aromatic Substituents at C-5: The presence of an aryl group at the C-5 position is common in active compounds. The substitution pattern on this aryl ring can modulate activity.
-
Substituents on the Benzylidene Ring: Electron-withdrawing groups, such as chloro, on the benzylidene ring attached to N-4 can enhance antibacterial activity. For instance, a 4-chlorobenzylideneamino derivative showed potent activity against S. aureus.[5]
-
S-Substitution: Alkylation or arylation of the thiol group can lead to varied effects. For some series, S-substituted derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[6]
Comparative Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives against S. aureus.
| Compound ID | R-group on Benzylidene Ring | MIC (µg/mL) vs. S. aureus | Reference |
| 5a | H | 12.5 | [5] |
| 5e | 4-Cl | 6.25 | [5] |
| 5g | 4-NO₂ | 12.5 | [5] |
| 5j | 4-OH | 25 | [5] |
| 5k | 4-OCH₃ | 25 | [5] |
| Streptomycin | - | 10 | [5] |
Table 1: In vitro antibacterial activity of selected 1,2,4-triazole-3-thiol derivatives against Staphylococcus aureus.
Anticancer Activity
The 1,2,4-triazole-3-thiol scaffold is also a promising framework for the development of anticancer agents.[7][8] These compounds have shown cytotoxicity against various cancer cell lines, including breast, melanoma, and pancreatic cancer.[7]
Key SAR Insights for Anticancer Activity:
-
Hydrazone Moiety: The incorporation of a hydrazone linkage is a successful strategy for enhancing anticancer activity. Derivatives bearing a hydrazone moiety have demonstrated moderate to potent cytotoxicity.[7]
-
Substituents on the Hydrazone: The nature of the aromatic or heterocyclic ring attached to the hydrazone is critical. For instance, derivatives with a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety at this position were among the most active against several cancer cell lines.[7]
-
Selectivity: While some derivatives exhibit broad cytotoxicity, others have shown preferential activity against specific cancer cell lines. For example, certain compounds were found to be more cytotoxic against the triple-negative breast cancer cell line MDA-MB-231.[7]
-
Lipophilicity: The introduction of lipophilic groups, such as long alkyl chains, has also been explored, leading to compounds with significant anticancer activity.[2]
Comparative Anticancer Activity Data
The table below presents the half-maximal effective concentration (EC₅₀) values for selected 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
| Compound ID | R-group on Hydrazone | EC₅₀ (µM) vs. IGR39 | EC₅₀ (µM) vs. MDA-MB-231 | Reference |
| 4 | 2-Oxindole | 11.0 ± 0.9 | 11.2 ± 0.9 | [7] |
| 14 | 4-Dimethylaminobenzaldehyde | > 50 | 17.1 ± 1.1 | [7] |
| 17 | 2-Hydroxybenzaldehyde | 4.8 ± 0.2 | 5.1 ± 0.3 | [7] |
| 18 | 2-Hydroxy-5-nitrobenzaldehyde | 3.5 ± 0.2 | 2.1 ± 0.1 | [7] |
Table 2: In vitro anticancer activity of selected 1,2,4-triazole-3-thiol-hydrazone derivatives.
Experimental Protocols
General Procedure for Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
A mixture of an appropriate aromatic carboxylic acid and thiocarbohydrazide is heated at a specific temperature for a set duration. The resulting solid mass is then cooled and treated with a potassium hydroxide solution. The mixture is stirred, and any unreacted starting materials are filtered off. The filtrate is then acidified with a suitable acid (e.g., concentrated HCl) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[5]
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Preparation of Inoculum: Bacterial strains such as Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are cultured in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Test Compounds: The synthesized compounds and standard drugs (e.g., Streptomycin) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in MHB. An equal volume of the prepared bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, IGR39) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
The logical relationship between the structural modifications and the resulting biological activity is a cornerstone of SAR studies. The following diagram illustrates this concept.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Activity of 1,2,3-Triazole and 1,2,4-Triazole Isomers: A Guide for Researchers
Introduction: Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, both serve as privileged structures in the design of therapeutic agents due to their metabolic stability and ability to engage in various biological interactions. This guide provides a comparative analysis of the anticancer activity of these two isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in the strategic design of new and effective cancer therapies.
Core Structural Differences
The fundamental difference between 1,2,3-triazole and 1,2,4-triazole lies in the arrangement of the nitrogen atoms within the aromatic ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, they are separated. This variation in nitrogen placement leads to differences in the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecules, which in turn influences their pharmacological profiles and anticancer activity.
Comparative Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated considerable potential as anticancer agents, frequently exerting their effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1]
1,2,3-Triazole Derivatives: The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has significantly streamlined the synthesis of 1,4-disubstituted 1,2,3-triazoles, leading to a surge in the exploration of their therapeutic potential.[1] Numerous studies have underscored the potent antiproliferative effects of 1,2,3-triazole-containing compounds across a spectrum of cancer cell lines.[1] Their mechanisms of action often involve the induction of cell cycle arrest at various phases, including G0/G1 and G2/M.[1]
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a well-established pharmacophore in the development of anticancer drugs.[2] Hybrid molecules incorporating the 1,2,4-triazole ring have exhibited significant, dose-dependent cytotoxicity against various cancer cell lines, such as breast cancer.[1] These derivatives have been shown to induce cell cycle arrest, often in the sub-G1 phase, and are effective against a range of cancers including lung, breast, melanoma, and colon cancers.[1]
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1,2,3-triazole and 1,2,4-triazole derivatives against different human cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Derivative/Compound ID | Cancer Cell Line | IC50 (µM) |
| Phosphonate-1,2,3-triazole | HT-1080 (Fibrosarcoma) | 15.13[3] |
| Phosphonate-1,2,3-triazole | A-549 (Lung) | 21.25[3] |
| Phosphonate-1,2,3-triazole | MCF-7 (Breast) | 18.06[3] |
| Phosphonate-1,2,3-triazole | MDA-MB-231 (Breast) | 16.32[3] |
| Chrysin-1,2,3-triazole Hybrid (5c) | PC3 (Prostate) | 10.8 ± 0.04[1] |
| Chrysin-1,2,3-triazole Hybrid (5c) | MCF-7 (Breast) | 20.53 ± 0.21[1] |
| Naphthoquinone-1,2,3-triazole Hybrid (17) | MCF-7, HT-29, MOLT-4 | Notable Cytotoxicity[4] |
| Thymol-Oxadiazole-1,2,3-triazole (9) | MCF-7 (Breast) | 1.1[1] |
| Thymol-Oxadiazole-1,2,3-triazole (9) | HCT-116 (Colon) | 2.6[1] |
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Derivative/Compound ID | Cancer Cell Line | IC50 (µM) |
| Thiazolo[3,2-b][1][5][6]-triazole (3b) | Mean GI50 | 1.37[7] |
| 1,2,4-triazole-pyridine hybrid (TP6) | B16F10 (Murine Melanoma) | 41.12 - 61.11 (range for TP1-TP7)[8] |
| bis-triazole hybrid (19c) | A549 (Lung) | 3 - 4.5 (range for 19c, 19f, 19h, 19l)[9] |
| bis-triazole hybrid (19f) | A549 (Lung) | 3 - 4.5 (range for 19c, 19f, 19h, 19l)[9] |
| bis-triazole hybrid (19h) | A549 (Lung) | 3 - 4.5 (range for 19c, 19f, 19h, 19l)[9] |
| bis-triazole hybrid (19l) | A549 (Lung) | 3 - 4.5 (range for 19c, 19f, 19h, 19l)[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of triazole isomers are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the triazole compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the triazole compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with triazole compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
-
Incubation: The cells are incubated in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for evaluating the anticancer activity of triazole isomers.
Signaling Pathways
1,2,3-Triazole Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by 1,2,3-triazole derivatives.
1,2,4-Triazole Induced Cell Cycle Arrest and Apoptosis Pathway
Caption: EGFR inhibition and downstream effects of 1,2,4-triazole derivatives.
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers represent highly promising scaffolds for the development of novel anticancer agents. The available data suggests that both classes of compounds can exhibit potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. While 1,2,3-triazoles have seen a surge in interest due to the efficiency of click chemistry, 1,2,4-triazoles have a more established history in clinically used drugs.
The choice between these isomeric scaffolds in a drug discovery program will likely depend on the specific molecular target and the desired structure-activity relationship. Further head-to-head comparative studies of structurally analogous 1,2,3- and 1,2,4-triazole derivatives are warranted to provide a more definitive understanding of the influence of the triazole core on anticancer activity and to guide the rational design of next-generation cancer therapeutics. This guide provides a foundational comparison to aid researchers in navigating this promising area of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol and a-logues
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, is summarized in the tables below for easy comparison with standard antimicrobial agents.
Table 1: Antibacterial Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | >100 | >100 | >100 | >100 | [6][7] |
| Derivative B (Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | 6.25 | 12.5 | 25 | 50 | [2] |
| Derivative C (4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol) | 3.12 | 6.25 | 12.5 | 25 | [2] |
| Ciprofloxacin (Standard) | 0.5 | 1 | 0.25 | 1 | [8] |
| Streptomycin (Standard) | 1-8 | 0.5-4 | 4-16 | 8-32 | [2] |
Table 2: Antifungal Activity of 1,2,4-Triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference | |---|---|---|---| | Derivative A (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | >100 | >100 | >100 |[6][7] | | Derivative B (Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | 12.5 | 25 | 6.25 |[2] | | Derivative C (4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol) | 6.25 | 12.5 | 3.12 |[2] | | Ketoconazole (Standard) | 1-4 | 4-16 | 0.5-2 |[2] | | Fluconazole (Standard) | 0.25-2 | 16-64 | 1-8 |[8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]
a) Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are then used to inoculate a sterile broth, and the suspension is incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.
b) Preparation of Test Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate growth broth.
c) Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The microtiter plate is then incubated at the optimal temperature and duration for the specific microorganism (typically 37°C for 18-24 hours for bacteria and 28-30°C for 24-48 hours for fungi).
d) Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[14][15][16][17][18]
a) Preparation of Agar Plates:
-
A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is poured into sterile Petri dishes and allowed to solidify.
b) Inoculation:
-
The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
c) Well Preparation and Sample Addition:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A defined volume of the test compound solution is added to each well.
d) Incubation and Measurement:
-
The plates are incubated under appropriate conditions.
-
The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Mechanism of Action
The antimicrobial activity of 1,2,4-triazole derivatives is believed to stem from their ability to interfere with essential microbial processes.
Antifungal Mechanism: In fungi, azole compounds, including 1,2,4-triazoles, are known to inhibit the enzyme lanosterol 14α-demethylase.[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Antibacterial Mechanism: The precise mechanism of antibacterial action for 1,2,4-triazole-3-thiol derivatives is less definitively established. However, it is proposed that these compounds may inhibit various key enzymes essential for bacterial growth and survival. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the triazole ring significantly influence the antibacterial potency, suggesting specific interactions with bacterial targets.[1]
Conclusion
The available data on 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives strongly suggest that 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a promising candidate for further investigation as an antimicrobial agent. The structural modifications, particularly the introduction of Schiff base moieties and halogen substituents, have been shown to enhance the antimicrobial activity. Further studies are warranted to synthesize and evaluate the specific antimicrobial spectrum and potency of this compound and to elucidate its precise mechanism of action against both bacterial and fungal pathogens.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. hereditybio.in [hereditybio.in]
- 18. youtube.com [youtube.com]
Comparative Guide to the Cross-Reactivity Profile of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Disclaimer: Direct experimental cross-reactivity studies for 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol are not extensively available in the public domain. This guide provides a comparative analysis based on published data for structurally related 1,2,4-triazole-3-thiol derivatives to infer potential biological activities and cross-reactivity.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a wide array of biological activities.[1][2] The subject of this guide, this compound, belongs to this versatile class of heterocyclic compounds. Understanding the potential for cross-reactivity is critical in drug development to anticipate off-target effects and identify new therapeutic opportunities.
This guide compares the biological performance of various 1,2,4-triazole-3-thiol derivatives against a range of biological targets. The data presented is collated from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential interaction profile of this class of compounds.
Comparative Analysis of Biological Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity across diverse biological systems. The presence of the thione/thiol tautomeric group and various substituents on the triazole ring contributes to a broad pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] This inherent polypharmacology suggests a high potential for cross-reactivity.
Below is a summary of quantitative data from studies on compounds structurally related to this compound.
Table 1: Summary of Biological Activities of 1,2,4-Triazole-3-thiol Derivatives
| Biological Target/Activity | Test Compound/Derivative | Quantitative Data (IC₅₀ / MIC) | Reference(s) |
| Anticancer | |||
| Human Lung Cancer (A549) | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | IC₅₀: 3.854 µM | [4] |
| Human Glioblastoma (U87) | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | IC₅₀: 4.151 µM | [4] |
| Human Promyelocytic Leukemia (HL60) | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (6h) | IC₅₀: 17.522 µM | [4] |
| Human Colon Cancer (HCT116) | 4-((4-(benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (112c) | IC₅₀: 4.363 µM | [6] |
| Antibacterial | |||
| Staphylococcus aureus | 5-(2-aminothiazol-4-yl)-4-(p-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (48g) | MIC: 0.5 µM | [1] |
| Bacillus subtilis | 5-(2-aminothiazol-4-yl)-4-(p-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (48g) | MIC: 1 µM | [1] |
| Escherichia coli | 5-(2-aminothiazol-4-yl)-4-(p-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (48g) | MIC: 0.5 µM | [1] |
| Pseudomonas aeruginosa | 5-(2-aminothiazol-4-yl)-4-(p-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (48g) | MIC: 1 µM | [1] |
| Antifungal | |||
| Candida albicans | 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivative (37) | MIC: 200 µg/ml | [7] |
| Aspergillus niger | 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivative (37) | MIC: 200 µg/ml | [7] |
| Antioxidant | |||
| DPPH Radical Scavenging | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | IC₅₀: 12.5 µg/ml | [8] |
| Anti-inflammatory | |||
| (in vivo carrageenan-induced paw edema) | 1,2,4-triazolo[3,4-b][3][7][9]thiadiazine derivatives | Potent Activity | [6] |
| Antiviral | |||
| Influenza A/Puerto Rico/8/34 | 4-(1H-1,2,4-triazol-1-ylamino)-4H-thiopyrano[2,3-b]quinoline (7) | SI > 5 | [10] |
IC₅₀ (Half maximal inhibitory concentration), MIC (Minimum Inhibitory Concentration), SI (Selectivity Index)
Visualized Workflows and Pathways
The diagrams below illustrate the typical evaluation process for novel chemical entities and the concept of cross-reactivity at a molecular level.
Caption: General workflow for evaluating synthesized compounds.
Caption: Potential cross-reactivity of a single triazole compound.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. The following are generalized protocols for key assays commonly used to evaluate 1,2,4-triazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours. A control group receives only the vehicle (DMSO).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Bacterial or fungal strains are grown to a specific density (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the ability of a compound to act as a free radical scavenger.
-
Sample Preparation: The test compound is prepared in various concentrations in a suitable solvent like methanol.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound solution is added to the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solution is measured spectrophotometrically at around 517 nm. The discoloration of the purple DPPH solution indicates scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity versus concentration. Ascorbic acid is often used as a positive control.[8]
Conclusion
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Efficacy of 1,2,4-Triazole-3-thiol Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial properties. While in vitro assays provide a crucial initial screening for the efficacy of these compounds, their translation to in vivo models is a critical step in the drug development pipeline. This guide offers an objective comparison of the in vivo and in vitro efficacy of 1,2,4-triazole-3-thiol derivatives, supported by experimental data, to aid researchers in navigating the complexities of preclinical evaluation.
Anticancer Efficacy: Bridging the Gap Between Benchtop and Preclinical Models
A significant challenge in oncology drug discovery is the frequent disparity between promising in vitro cytotoxicity and the ultimate therapeutic effect in a complex living system. This section dissects the comparative anticancer efficacy of a series of 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives, highlighting the transition from cell-based assays to an in vivo murine cancer model.
Data Summary: In Vitro vs. In Vivo Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives against various human cancer cell lines, alongside their in vivo efficacy in an Ehrlich Ascites Carcinoma (EAC) mouse model.
| Compound ID | Substitution Pattern | In Vitro IC₅₀ (µM) vs. MDA-MB-231 (Breast) | In Vitro IC₅₀ (µM) vs. MCF-7 (Breast) | In Vitro IC₅₀ (µM) vs. HCT 116 (Colon) | In Vivo Efficacy (EAC Model) - Increase in Lifespan (%) |
| 6b | 4-Chlorophenyl | Not Reported | Not Reported | Not Reported | Superior to standard drug |
| Standard Drug | Not Specified | Not Reported | Not Reported | Not Reported | Standard reference |
Note: Specific IC₅₀ values for compound 6b were not detailed in the available search results, but it was identified as the most potent in the series based on both in vitro and in vivo assessments.
Key Observations
Compound 6b , featuring a 4-chlorophenyl substitution, emerged as a lead candidate, demonstrating superior anticancer potency in terms of both efficacy and toxicity in the in vivo EAC-induced mouse model.[1] This compound was also highlighted for its potent antioxidant properties, which may contribute to its overall anticancer effect.[1] The survival analysis in the animal model indicated that compound 6b could significantly increase the lifespan of tumor-bearing mice, a critical indicator of therapeutic potential.[1]
Experimental Protocols
In Vitro Anticancer Activity (Cell Viability Assay)
-
Cell Lines: Human breast adenocarcinoma (MDA-MB-231, MCF-7) and human colon carcinoma (HCT 116) cell lines were used.[1]
-
Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period.
-
The MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits 50% of cell growth.
-
In Vivo Anticancer Activity (Ehrlich Ascites Carcinoma Model)
-
Animal Model: Swiss albino mice are used for the EAC model.
-
Methodology:
-
EAC cells are propagated in the peritoneal cavity of mice.
-
For the experiment, a specific number of EAC cells are injected intraperitoneally into healthy mice to induce tumor formation.
-
The mice are then divided into control and treatment groups.
-
The treatment group receives the test compound (e.g., compound 6b) at a specified dose and schedule, while the control group receives a vehicle. A standard anticancer drug is often used as a positive control.
-
The antitumor effect is evaluated by monitoring parameters such as the increase in lifespan, changes in body weight, tumor volume, and hematological profiles.
-
Histopathological analysis of vital organs, such as the liver, is also performed to assess the toxicity of the compound.[1]
-
Experimental Workflow for Anticancer Evaluation
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1,2,4-Triazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. The 1,2,4-triazole ring is a key pharmacophore found in a multitude of therapeutic agents, making the selection of an optimal synthetic route a critical decision in the chemical development process.[1][2] This guide provides a comparative analysis of several key synthetic methodologies for 1,2,4-triazoles, benchmarking their efficiency through quantitative data, detailed experimental protocols, and a logical workflow for route selection.
Benchmarking Synthetic Efficiency: A Quantitative Comparison
The efficiency of a synthetic route can be evaluated by several metrics, moving beyond simple reaction yield to encompass principles of green chemistry. Key metrics include:
-
Yield (%) : The percentage of the theoretical maximum product obtained.
-
Atom Economy (AE) : A measure of how many atoms from the reactants are incorporated into the desired product.
-
Reaction Mass Efficiency (RME) : A more comprehensive metric that accounts for yield, atom economy, and reactant stoichiometry.[3][4]
The following table summarizes these quantitative parameters for representative examples of four common synthetic routes to 1,2,4-triazoles.
| Synthetic Route | Reactants | Conditions | Time | Yield (%) | Atom Economy (%) | Reaction Mass Efficiency (%) |
| Pellizzari Reaction | Benzamide + Benzoyl hydrazide | Neat, 160-250°C | 2-4 h | ~75% (Typical) | 85.0% | ~63.8% |
| Einhorn-Brunner Reaction | N-formylbenzamide + Phenylhydrazine | Acetic Acid (cat.), Reflux | 4-8 h | Moderate to Good (Highly Substrate Dependent) | 88.5% | Varies |
| Amidine-Based Synthesis | Carboxylic Acid + Amidine + Hydrazine | HATU/DIPEA, Acetic Acid, 80°C | ~12 h | 25-84% | Varies | Varies |
| Microwave-Assisted Synthesis | Phenylhydrazine + Formamide | Microwave (150W), 170°C | 10 min | High (Substrate Dependent) | 79.3% | Varies |
Note: Atom Economy and Reaction Mass Efficiency are calculated based on the specific reactants in the provided protocols. RME for routes with variable yields or complex reagent systems is noted as "Varies" and is highly dependent on the specific substrates and reported yield.
Logical Workflow for Synthetic Route Selection
Choosing the most appropriate synthetic pathway depends on several factors, including the desired substitution pattern, the scale of the reaction, and the importance of "green" considerations. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a 1,2,4-triazole synthesis method.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and serve as a practical guide for laboratory implementation.
Pellizzari Reaction (Conventional Heating)
This classical method involves the condensation of an amide and a hydrazide at high temperatures.[5][6] While robust, it is often characterized by low yields and harsh conditions.[6]
Synthesis of 3,5-Diphenyl-1,2,4-triazole [1]
-
Reactants:
-
Benzamide (1.0 mmol, 121.1 mg)
-
Benzoyl hydrazide (1.0 mmol, 136.1 mg)
-
-
Procedure:
-
Combine equimolar amounts of benzamide and benzoyl hydrazide in a round-bottom flask. The reaction is typically performed without a solvent (neat).
-
Heat the mixture to a high temperature, generally between 160-250°C, with stirring.[1]
-
Maintain the temperature for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Treat the resulting solid residue with a dilute sodium hydroxide solution to remove unreacted starting materials.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the product by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
-
Einhorn-Brunner Reaction
This reaction synthesizes 1,2,4-triazoles by condensing imides (diacylamines) with hydrazines, typically in the presence of a weak acid catalyst.[2][7] It is particularly useful for preparing unsymmetrically substituted triazoles, though isomeric mixtures can be a challenge.[2]
General Protocol for a Substituted 1,2,4-Triazole [7]
-
Reactants:
-
Diacylamine (e.g., N-formylbenzamide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine (1.0 eq) in glacial acetic acid.
-
Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C) for 4-8 hours.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10 times the reaction volume) while stirring vigorously to precipitate the crude product.[7]
-
Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
-
Amidine-Based One-Pot Synthesis
Modern methods often leverage multicomponent reactions to build molecular complexity efficiently. This one-pot, three-component approach provides rapid and regioselective access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles under milder conditions than classical methods.[8][9]
Synthesis of a 1,3,5-Trisubstituted-1,2,4-Triazole [8]
-
Reactants & Reagents:
-
Carboxylic Acid (1.0 eq)
-
Primary Amidine (1.1 eq)
-
Monosubstituted Hydrazine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Acetic Acid
-
DMF (N,N-Dimethylformamide) (Solvent)
-
-
Procedure:
-
To a solution of the carboxylic acid in DMF, add the primary amidine, HATU, and DIPEA.
-
Stir the mixture at room temperature for 1-2 hours to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine and acetic acid to the reaction mixture.
-
Heat the reaction to 80°C and stir for 6-12 hours until the cyclization is complete as monitored by LC-MS.
-
After cooling, the reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 1,3,5-trisubstituted 1,2,4-triazole.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that dramatically reduces reaction times and often increases yields by utilizing microwave radiation for rapid and uniform heating.[10][11]
Synthesis of 1-Phenyl-1H-1,2,4-triazole [1]
-
Reactants:
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Formamide (20.0 mmol, 0.8 mL)
-
-
Procedure:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, place phenylhydrazine (1.0 mmol) and formamide (20.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy (e.g., 150W) at a temperature of 170°C for 10 minutes.
-
After the reaction, cool the vial to room temperature.
-
Partition the crude mixture between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 9. figshare.com [figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Comparative Docking Analysis of 1,2,4-Triazole-3-thiol Derivatives Against Key Enzymatic Targets
A comprehensive guide for researchers and drug development professionals summarizing the in-silico performance of 1,2,4-triazole-3-thiol derivatives against various enzymatic targets. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies for molecular docking, and visual representations of experimental workflows and inhibitory mechanisms.
The 1,2,4-triazole-3-thiol scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Derivatives of this core structure have been extensively studied as potential inhibitors for a variety of enzymes implicated in different diseases. Molecular docking studies are a crucial in-silico tool to predict the binding interactions and affinities of these compounds with their protein targets, thereby guiding the design and synthesis of more potent drug candidates.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from various molecular docking studies of 1,2,4-triazole-3-thiol derivatives against several key protein targets. The docking score, typically represented in kcal/mol, indicates the binding affinity, where a more negative value suggests a stronger interaction.
Antimicrobial Targets
| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9[1] |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9[1] |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5[1] |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5[1] |
| Compound 2e | Lanosterol 14-alpha Demethylase | Aspergillus niger | - | Fluconazole | -[2] |
| Compound C4 | Cytochrome P450 CYP121 | Mycobacterium tuberculosis | - | - | -[3] |
Enzyme Inhibition Targets
| Compound | Target Enzyme | IC50 (nM) |
| Compound 1.1 | Acetylcholinesterase (AChE) | 1.63 |
| Compound 1.5 | Acetylcholinesterase (AChE) | 17.68 |
| Compound 2.1 | Butyrylcholinesterase (BChE) | 8.71 |
| Compound 2.8 | Butyrylcholinesterase (BChE) | 84.02 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[4]
| Compound | Target Enzyme | Selectivity Index (S.I.) |
| Compound 7a | Cyclooxygenase-2 (COX-2) | 27.56 |
Note: A higher selectivity index indicates a greater selectivity for the target enzyme over other enzymes.[5]
Experimental Protocols: Molecular Docking Methodology
The following is a generalized protocol for the molecular docking of 1,2,4-triazole-3-thiol derivatives, synthesized from methodologies reported in the cited literature.[6][7]
1. Ligand Preparation:
-
The 2D structures of the 1,2,4-triazole-3-thiol derivatives are drawn using chemical drawing software like ChemAxon Marvin Sketch.[6]
-
The structures are then optimized at a physiological pH of 7.4 and their energy is minimized using a force field such as MMFF94.[6]
-
The prepared ligand structures are saved in a suitable format (e.g., .sdf or .pdbqt) for docking.[6]
2. Protein Preparation:
-
The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
3. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina, Smina, or MOE (Molecular Operating Environment).[6][7]
-
The docking is typically semi-flexible, where the receptor (protein) is treated as a rigid structure, and the ligand is flexible.[6]
-
A grid box is defined around the active site of the enzyme to specify the search space for the ligand binding.
-
The docking algorithm generates multiple binding poses (conformations) of the ligand within the active site.
4. Analysis of Results:
-
The generated poses are ranked based on their docking scores or binding energies. The pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.
Visualizations
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for in-silico comparative docking studies.
Signaling Pathway: Enzyme Inhibition
Caption: Mechanism of competitive enzyme inhibition by 1,2,4-triazole-3-thiol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 7. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]
Comparative Analysis of 1,2,4-Triazole Derivatives: A Statistical and Biological Activity Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Derivatives of this heterocyclic nucleus exhibit a broad spectrum of biological activities, including potent antifungal, anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] This guide provides a comparative statistical analysis of the biological data for various 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies to aid in drug discovery and development.
Anticancer Activity of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole have shown significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[2] The in vitro anticancer activity of these compounds is commonly evaluated against various human cancer cell lines.
Comparative Anticancer Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for selected 1,2,4-triazole derivatives against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TP6 | Pyridine derivative | Murine Melanoma (B16F10) | 41.12 - 61.11 | [5] |
| 8c | Scaffold with EGFR/BRAF/Tubulin inhibition | Multiple cell lines | EGFR IC₅₀ = 3.6 | [6] |
| 8d | Scaffold with EGFR/BRAF/Tubulin inhibition | Multiple cell lines | Potent BRAF inhibition | [6] |
| B4 | 4-amino-5-substituted-1,2,4-triazole-3-thiol | Breast Cancer (MCF-7) | 20.35 | [7] |
| Compound 8 | 1,2,3-triazole with phosphonate group | Fibrosarcoma (HT-1080) | 15.13 | [8] |
| Compound 8 | 1,2,3-triazole with phosphonate group | Lung Carcinoma (A-549) | 21.25 | [8] |
| Compound 8 | 1,2,3-triazole with phosphonate group | Breast Adenocarcinoma (MCF-7) | 18.06 | [8] |
| Compound 8 | 1,2,3-triazole with phosphonate group | Breast Adenocarcinoma (MDA-MB-231) | 16.32 | [8] |
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).[2]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined from the dose-response curve.[2]
MTT Assay Workflow for Anticancer Activity.
Antifungal Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, with many commercially available drugs belonging to this class.[2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][9]
Comparative Antifungal Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of different 1,2,4-triazole derivatives against various fungal strains.
| Compound ID | Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |
| 39c | 1,2,4-Triazolo[3,4-b][1][2][10]thiadiazine | E. coli | 3.125 | [9] |
| 39h | 1,2,4-Triazolo[3,4-b][1][2][10]thiadiazine | P. aeruginosa | 3.125 | [9] |
| 46a & 47d | Schiff bases of 1,2,4-triazole | C. albicans | 3.125 | [9] |
| Various | Thiosemicarbazide derived | Multiple strains | 3.12 - 25 | |
| 11.6 | 3-amino-1,2,4-triazole derivative | Candida albicans | 2 | [11][12] |
Experimental Protocol: Broth Dilution Method for Antifungal Activity
The broth dilution method is a standard technique used to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared.
-
Serial Dilutions: Serial dilutions of the 1,2,4-triazole derivatives are prepared in a liquid nutrient broth in test tubes or microtiter plates.
-
Inoculation: Each tube or well is inoculated with the fungal suspension.
-
Incubation: The tubes or plates are incubated under appropriate conditions for fungal growth.
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Mechanism of Action of 1,2,4-Triazole Antifungals.
Antimicrobial Activity of 1,2,4-Triazole Derivatives
In addition to their antifungal properties, many 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]
Comparative Antimicrobial Potency (MIC)
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 39c | 1,2,4-Triazolo[3,4-b][1][2][10]thiadiazine | E. coli | 3.125 | [9] |
| 39h | 1,2,4-Triazolo[3,4-b][1][2][10]thiadiazine | P. aeruginosa | 3.125 | [9] |
| 46-47 | Schiff bases of 1,2,4-triazole | S. aureus | 3.125 | [9] |
| Compound II | Nitrofuran derivative | E. coli ATCC 3912/4 | 0.039 - 1.25 | [13] |
| Compound II | Nitrofuran derivative | S. aureus ATCC 25923 | 0.039 - 1.25 | [13] |
| Compound 2h | Vinyl-1,2,4-triazole | Various bacteria | 0.0002 - 0.0033 mM | [14] |
Experimental Protocol: Serial Dilution Method for Antimicrobial Activity
The antimicrobial activity is often determined by the serial dilution method on a liquid nutrient medium.[11][12]
-
Medium Preparation: A suitable liquid nutrient medium, such as aminopeptide, is prepared.[11]
-
Compound Dilution: Serial dilutions of the test compounds are made in the nutrient medium. The maximum concentration tested can be around 400 µg/ml.[11]
-
Bacterial Inoculation: A standardized suspension of the test bacteria is added to each dilution.
-
Incubation: The samples are incubated for 24 hours under appropriate conditions.[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method used to predict the biological activity of compounds based on their physicochemical properties.[1] These statistical models are crucial in modern drug design for identifying key molecular features that influence a compound's activity.[1] Various QSAR models have been developed for 1,2,4-triazole derivatives to predict their antifungal and other biological activities, often employing techniques like multiple linear regression (MLR).[1][15]
General Workflow for QSAR Analysis.
References
- 1. Review and QSAR study of substituted 1,2,4-triazole nucleus. [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpasjournals.com [bpasjournals.com]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis | Semantic Scholar [semanticscholar.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 13. medicine.dp.ua [medicine.dp.ua]
- 14. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Efficacy of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document synthesizes peer-reviewed literature to present quantitative data, detailed experimental protocols, and logical workflows to aid in the evaluation of this class of compounds.
While specific efficacy data for 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is limited in the reviewed literature, extensive research has been conducted on structurally similar analogs, particularly 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. These compounds have demonstrated significant potential in preclinical studies. This guide will use the available data for these close analogs as a reference point for comparison against established therapeutic agents.
Anticancer Efficacy
Derivatives of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol have shown promising in vitro activity against a range of human cancer cell lines. The primary mechanism of action is believed to involve the inhibition of critical cellular pathways, although the precise signaling cascades are still under investigation.
Comparative In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative against various cancer cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (Compound 6h) | A549 (Lung Carcinoma) | 3.854 | [1] |
| U87 (Glioblastoma) | 4.151 | [1] | |
| HL60 (Promyelocytic Leukemia) | 17.522 | [1] | |
| Doxorubicin | A549 (Lung Carcinoma) | > 20 | [2][3] |
| Huh7 (Hepatocellular Carcinoma) | > 20 | [2][3] | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | 2.5 | [2][3] | |
| HeLa (Cervical Carcinoma) | 2.9 | [3] |
Note: The IC50 values for Doxorubicin can vary significantly depending on the cell line and experimental conditions[2][3][4][5][6]. The data presented here are for comparative purposes.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The anticancer activity of the triazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for In Vitro Anticancer Screening (MTT Assay)
Antimicrobial Efficacy
Various derivatives of 1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.
Comparative In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives against a panel of microorganisms, in comparison to the standard antimicrobial agents Ciprofloxacin and Fluconazole.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | 16 | [7] |
| Bacillus subtilis | 20 | [7] | |
| Escherichia coli | 25 | [7] | |
| Candida albicans | 24 | [7] | |
| Aspergillus niger | 32 | [7] | |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [8][9] |
| Escherichia coli | 0.013 - 0.08 | [8][9] | |
| Pseudomonas aeruginosa | 0.15 | [8][9] | |
| Fluconazole | Candida albicans | 0.25 - 0.5 | [10][11] |
| Candida glabrata | 11.55 | [12] |
Note: MIC values for standard antimicrobial agents can vary depending on the strain and testing methodology[13][14][15][16][17]. The data provided are for comparative purposes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, which is a standardized procedure to assess the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination (Broth Microdilution)
Conclusion
The peer-reviewed literature strongly suggests that 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, including analogs of this compound, are a promising class of compounds with significant anticancer and antimicrobial properties. The quantitative data presented in this guide, while based on a close analog for anticancer activity, indicates that these compounds can exhibit potent efficacy, in some cases comparable to or exceeding that of standard therapeutic agents. The detailed experimental protocols and workflows provide a foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this chemical scaffold. Future research should focus on obtaining efficacy data for the specific 5-benzyl derivative and exploring the underlying mechanisms of action to identify specific cellular targets and signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. journals.asm.org [journals.asm.org]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, aligning with standard safety protocols for hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a combustible solid and may cause irritation to the eyes, respiratory system, and skin.[1]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust or splashes.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To avoid skin contact and potential irritation.[2][3] |
| Body Protection | Laboratory coat and appropriate protective clothing. | To prevent contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[2][4] | To avoid inhalation of dust or fumes, which can cause respiratory irritation.[1][4] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste.[2][4]
-
Waste Identification and Segregation:
-
Treat all quantities of this compound, including contaminated materials, as hazardous waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and non-reactive container.
-
The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., GHS07 for "Warning"), and the date of accumulation.
-
-
Storage:
-
Arranging for Disposal:
III. Accidental Spill and Release Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Remove all non-essential personnel from the immediate vicinity.
-
Eliminate all sources of ignition.[2]
-
-
Contain the Spill:
-
Prevent the spill from spreading and from entering drains or waterways.[2]
-
-
Clean-up:
-
Decontaminate the Area:
-
Thoroughly clean the spill area with an appropriate solvent or detergent, and manage the cleaning materials as hazardous waste.
-
-
Seek Medical Attention if Necessary:
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374.[2] |
| Lab Coat | A standard laboratory coat should be worn. | |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. A particulate filter conforming to EN 143 is recommended.[1] |
Health and Safety Hazards
Based on data from structurally similar compounds, this compound is presumed to present the following hazards:
| Hazard Type | Description |
| Acute Toxicity | May be harmful if swallowed. |
| Skin Irritation | May cause skin irritation.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1] |
| Odor | As a thiol-containing compound, it is expected to have a strong, unpleasant odor.[1][3] |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is necessary to ensure safe handling and storage.
3.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is strongly recommended to control exposure to dust and odors.[3]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
3.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid creating dust when handling the solid material.[1] Use a spatula for transfers.
-
Contact Avoidance: Avoid all contact with eyes, skin, and clothing.[1] Do not breathe in dust.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[3]
3.3. Storage
-
Container: Keep the container tightly closed.[1]
-
Conditions: Store in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][5]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste.[1] Collect in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Labware: Decontaminate glassware by soaking in a bleach solution overnight in a fume hood.[6][7] Disposable items that are contaminated should be placed in a sealed bag and disposed of as hazardous solid waste.[3]
4.2. Spill Management
-
Minor Spills: For small spills, use an absorbent material to clean up the spill.[3] Moisten the spilled solid to prevent dusting before sweeping it into a suitable container for disposal.[4] Neutralize the area with a household bleach solution and then flush with plenty of water.[1]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
